Product packaging for 1-Phenylhexan-2-one(Cat. No.:CAS No. 25870-62-6)

1-Phenylhexan-2-one

Cat. No.: B1206557
CAS No.: 25870-62-6
M. Wt: 176.25 g/mol
InChI Key: DYQAZJQDLPPHNB-UHFFFAOYSA-N
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Description

1-Phenyl-2-hexanone belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1-Phenyl-2-hexanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Phenyl-2-hexanone has been primarily detected in feces.
1-phenyl-2-hexanone is a ketone that is hexylbenzene carrying an oxo group at position 2. It is a ketone and a member of benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B1206557 1-Phenylhexan-2-one CAS No. 25870-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhexan-2-one
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InChI

InChI=1S/C12H16O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
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InChI Key

DYQAZJQDLPPHNB-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
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DSSTOX Substance ID

DTXSID301315661
Record name 1-Phenyl-2-hexanone
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Molecular Weight

176.25 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Phenylhexan-2-one
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CAS No.

25870-62-6
Record name 1-Phenyl-2-hexanone
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Foundational & Exploratory

Spectroscopic Profile of 1-Phenylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic ketone, 1-Phenylhexan-2-one. The information presented herein is compiled from various spectral databases and is intended to serve as a valuable resource for researchers engaged in chemical synthesis, characterization, and drug development. This document includes detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. The following sections detail the application of NMR, IR, and Mass Spectrometry to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.35m5HAr-H
3.68s2HPh-CH₂ -C=O
2.45t2HC=O-CH₂ -CH₂
1.50 - 1.65m2HC=O-CH₂-CH₂ -CH₂
1.25 - 1.40m2HCH₂-CH₂ -CH₃
0.89t3HCH₂-CH₃

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ) ppmAssignment
209.5C =O
134.5Ar-C (quaternary)
129.4Ar-C H
128.7Ar-C H
127.0Ar-C H
50.0Ph-C H₂-C=O
42.5C=O-C H₂-CH₂
25.9C=O-CH₂-C H₂-CH₂
22.4CH₂-C H₂-CH₃
13.9CH₂-C H₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like this compound, the spectrum is often recorded as a neat thin film.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
2955, 2870StrongAliphatic C-H stretch
1715StrongC=O (ketone) stretch
1605, 1495, 1455Medium-WeakAromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).[2]

m/zRelative IntensityProposed Fragment
176Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
85High[C₄H₉CO]⁺
57High[C₄H₉]⁺
43Moderate[C₃H₇]⁺

Experimental Protocols

While specific instrument parameters for the provided data are not exhaustively available, the following represents general protocols for the spectroscopic analysis of a liquid ketone like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 300-500 MHz NMR Spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 128-1024 (or more, depending on concentration).

    • Relaxation delay: 2 seconds.

Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to TMS (δ = 0.00 ppm for ¹H) or the solvent signal (CDCl₃, δ = 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

Sample Preparation:

  • A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • A second salt plate is carefully placed on top to create a thin liquid film.[3]

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.

  • The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[4]

Mass Analysis and Detection:

  • The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The fragments are separated based on their mass-to-charge ratio (m/z).

  • The abundance of each fragment is measured by a detector, generating the mass spectrum.

Workflow Visualization

The logical flow of a comprehensive spectroscopic analysis for an unknown organic compound is depicted below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound (or Unknown Compound) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups (e.g., C=O, Ar-H) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

A Technical Guide to the Physical Properties of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 1-Phenylhexan-2-one, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueUnitsConditions
Boiling Point258°CAt 760 mmHg[1]
Density0.94g/cm³Standard Conditions

Experimental Protocols

While the precise experimental details for the determination of the physical properties of this compound are not publicly documented, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

2.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Common methods for its determination include distillation, the Thiele tube method, and reflux.[1][3][4]

a) Simple Distillation Method:

This method involves heating the liquid in a distillation flask connected to a condenser and a collection vessel.[1][3] A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.[3] It is crucial to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[1]

b) Thiele Tube Method:

This is a micro-method that requires a small amount of the sample.[3] A small test tube containing the liquid sample and an inverted capillary tube is attached to a thermometer. The assembly is then heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3]

2.2. Determination of Density

Density is defined as the mass per unit volume of a substance.[5] For liquids, this is commonly determined using a pycnometer, a hydrometer, or an electronic densitometer.[6]

a) Pycnometer Method:

A pycnometer is a glass flask with a precise, known volume.[7][8] The procedure involves the following steps:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

b) Oscillating U-tube Densitometer:

This is a modern and accurate method for density determination.[5] The liquid sample is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which changes based on the density of the liquid in the tube. This method is fast, requires a small sample volume, and provides high precision.[5]

Visualized Experimental Workflow

The logical flow for the experimental determination of the boiling point and density of a liquid organic compound like this compound is depicted in the following diagram.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Obtain Sample of This compound bp_method Select Method (e.g., Distillation or Thiele Tube) bp_start->bp_method bp_distillation Simple Distillation bp_method->bp_distillation Macro-scale bp_thiele Thiele Tube Method bp_method->bp_thiele Micro-scale bp_measure Measure Temperature at Boiling bp_distillation->bp_measure bp_thiele->bp_measure bp_pressure Record Atmospheric Pressure bp_measure->bp_pressure bp_result Boiling Point bp_pressure->bp_result d_start Obtain Sample of This compound d_method Select Method (e.g., Pycnometer) d_start->d_method d_weigh_empty Weigh Empty Pycnometer d_method->d_weigh_empty d_fill Fill Pycnometer with Sample d_weigh_empty->d_fill d_weigh_full Weigh Filled Pycnometer d_fill->d_weigh_full d_calculate_mass Calculate Mass of Sample d_weigh_full->d_calculate_mass d_calculate_density Calculate Density (Mass / Volume) d_calculate_mass->d_calculate_density d_volume Known Volume of Pycnometer d_volume->d_calculate_density d_result Density d_calculate_density->d_result

Caption: Workflow for determining the boiling point and density of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylhexan-2-one, also known as benzyl butyl ketone, is an aromatic ketone with the chemical formula C12H16O.[1][2] It is structurally characterized by a hexan-2-one backbone with a phenyl group attached at the first carbon position.[3] This compound and its derivatives have gained attention in various fields, including chemical synthesis and the study of insect pheromones. This guide provides a comprehensive overview of the synthesis, chemical properties, and discovery context of this compound, tailored for researchers, scientists, and professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a liquid at room temperature, described as slightly yellow in some sources.[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.

PropertyValueSource
CAS Number 25870-62-6[1]
Molecular Formula C12H16O[1][5]
Molecular Weight 176.25 g/mol [3][5]
Boiling Point 258°C at 760 mmHg; 130-131°C at 12 Torr[4][6]
Density 0.94 - 0.963 g/cm³[4][6]
Refractive Index 1.5010[6][7]
Flash Point 104.2°C[6]
LogP (Octanol/Water) 2.98840[6]
EINECS Number 247-306-2[5][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Primary Synthetic Pathways
  • Friedel-Crafts Acylation: This classic method involves the reaction of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] However, this would produce 1-phenylhexan-1-one (hexanophenone). To obtain the 2-one isomer, a different strategy is required, such as the acylation of a different aromatic precursor or a multi-step synthesis. A more direct Friedel-Crafts approach to 1-phenyl-2-ketones is not straightforward.

  • Alkylation of Phenylacetonitrile followed by Hydrolysis and Decarboxylation: A common route to benzyl ketones involves the alkylation of phenylacetonitrile. In this case, phenylacetonitrile can be deprotonated with a strong base (e.g., sodium amide) and then reacted with a butyl halide (e.g., 1-bromobutane). The resulting α-butylphenylacetonitrile can then be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which subsequently decarboxylates upon heating to yield this compound.

  • Oxidation of 1-Phenylhexan-2-ol: The secondary alcohol, 1-phenylhexan-2-ol, can be oxidized to the corresponding ketone, this compound.[10] Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

  • Reaction of a Benzyl Organometallic Reagent with a Butyryl Electrophile: A benzyl Grignard reagent (phenylmethylmagnesium chloride) or benzyllithium can be reacted with butyryl chloride or a related butyric acid derivative to form the target ketone. Careful control of the reaction conditions is necessary to prevent over-addition of the organometallic reagent to the newly formed ketone.

The following diagram illustrates a generalized workflow for the synthesis and purification of a ketone like this compound, particularly highlighting the oxidation route.

G General Synthesis Workflow: Oxidation Route cluster_synthesis Synthesis cluster_workup Workup & Purification Start 1-Phenylhexan-2-ol (Starting Material) Reaction Oxidation Reaction in Dichloromethane Start->Reaction Reagent Oxidizing Agent (e.g., PCC, DMP) Reagent->Reaction Quench Reaction Quenching Reaction->Quench Crude Product Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the initial search results, a representative procedure can be detailed based on general methodologies for similar ketone syntheses. The following protocol describes the oxidation of 1-phenylhexan-2-ol.

Protocol: Oxidation of 1-Phenylhexan-2-ol to this compound

  • Materials:

    • 1-Phenylhexan-2-ol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM in a round-bottom flask, add a solution of 1-phenylhexan-2-ol (1.0 eq) in DCM dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Discovery and Applications

The initial discovery or first synthesis of this compound is not prominently documented in readily available literature. However, its isomers and related compounds have been subjects of study for some time. For instance, its isomer 1-phenylhexan-1-one (hexanophenone) is a well-known compound.[11][12]

A significant application of a derivative of this compound is in the field of chemical ecology. Specifically, (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one has been identified as an aggregation pheromone of the velvet longhorned beetle (Trichoferus campestris), an invasive species.[13] This discovery highlights the potential use of related phenyl ketones in developing environmentally friendly methods for monitoring and controlling insect pests. While there is no direct evidence from the search results of this compound itself being a pheromone, its structural similarity to these active compounds suggests its relevance in this area of research.

The logical relationship between the precursor and the final product in the synthesis is depicted below.

G Synthetic Relationship Diagram Precursor 1-Phenylhexan-2-ol (Secondary Alcohol) Transformation Oxidation Precursor->Transformation Product This compound (Ketone) Transformation->Product

Caption: Relationship between the alcohol precursor and the ketone product.

Due to its aromatic ketone structure, this compound may also serve as a versatile intermediate in organic synthesis for the construction of more complex molecules, potentially for pharmaceutical or materials science applications. However, specific applications in drug development are not documented in the provided search results.[14][15]

Conclusion

This compound is a specialty ketone with established physical and chemical properties. While its discovery is not historically prominent, its synthesis is achievable through standard organic transformations, such as the oxidation of the corresponding secondary alcohol. The most notable context for this compound and its derivatives is in the field of insect chemical ecology, where structurally similar molecules have been identified as pheromones. This technical guide provides a foundational understanding of this compound for researchers and professionals, summarizing its synthesis, properties, and potential areas of application. Further research into its biological activities and synthetic utility could reveal new and valuable applications.

References

A Comprehensive Technical Guide to 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-phenylhexan-2-one, a ketone and a member of the benzene family. This document consolidates its chemical identity, physical properties, synthesis, analytical methods, and potential relevance in research and development, particularly for professionals in the pharmaceutical and chemical sciences.

Chemical Identity and Properties

This compound, also known as benzyl butyl ketone, is a chemical compound with the molecular formula C₁₂H₁₆O.[1][2] Its chemical structure consists of a hexan-2-one backbone substituted with a phenyl group at the 1-position.

IUPAC Name: this compound[1] CAS Number: 25870-62-6[1][2]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Weight176.25 g/mol [1]
Molecular FormulaC₁₂H₁₆O[1][2]
Physical DescriptionLiquid
Boiling Point258 °C at 760 mmHg
Density0.94 g/cm³
Flash Point104.2 °C
Refractive Index1.5010
LogP2.98840

Synthesis of this compound

Representative Experimental Protocol: Synthesis from Phenylacetic Acid

This protocol is a representative example for the synthesis of benzyl ketones and may be adapted for this compound.

Materials:

  • Phenylacetic acid

  • Valeric anhydride (or pentanoic anhydride)

  • Anhydrous potassium valerate (or potassium pentanoate)

  • Reflux apparatus

  • Distillation apparatus

  • Suitable solvents for extraction and purification (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A mixture of phenylacetic acid, valeric anhydride, and anhydrous potassium valerate is prepared in a round-bottom flask.

  • A thermometer is placed in the liquid, and the mixture is heated under reflux.

  • After the reflux period, the apparatus is set up for fractional distillation to remove the lower-boiling point byproducts.

  • The temperature of the reaction mixture is carefully monitored, as carbon dioxide evolution may occur at higher temperatures.

  • After distillation of the initial fraction, the residue containing the desired product is distilled under reduced pressure.

  • The collected fraction containing this compound is then purified, for example, by redistillation or column chromatography.

  • The purified product can be identified by its physical properties and spectroscopic data.

Logical Flow for Synthesis and Purification

synthesis_workflow Synthesis and Purification of this compound reagents Mix Phenylacetic Acid, Valeric Anhydride, and Potassium Valerate reflux Heat under Reflux reagents->reflux distillation1 Fractional Distillation (Remove Byproducts) reflux->distillation1 distillation2 Vacuum Distillation (Isolate Product) distillation1->distillation2 purification Further Purification (e.g., Column Chromatography) distillation2->purification analysis Characterization (Spectroscopy, etc.) purification->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the analysis of this compound.[4] This technique can be used for identification, quantification, and purity assessment.

Detailed Experimental Protocol: RP-HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation, for example, a starting point could be Acetonitrile:Water (60:40 v/v).[4] For mass spectrometry detection, formic acid is preferred over phosphoric acid.[4]

  • Elution Mode: Isocratic or gradient, depending on the complexity of the sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A common wavelength for aromatic ketones is around 254 nm.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample by using the calibration curve.

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for HPLC Method Development and Validation

hplc_workflow HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization col_select->mp_opt det_opt Detector Wavelength Selection mp_opt->det_opt sample_prep Sample and Standard Preparation det_opt->sample_prep specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Chromatographic Analysis sample_prep->analysis analysis->specificity

Caption: A schematic outlining the key stages in the development and validation of an HPLC analytical method.

Relevance in Drug Discovery and Development

While there is limited specific information on the direct biological activity or signaling pathway modulation by this compound, its structural motifs are of interest in medicinal chemistry. Ketones, and specifically aryl ketones, are common scaffolds in the development of new therapeutic agents. Substituted hexanones have been investigated for various biological activities. For instance, some hexanedione analogues have been studied for their potential as neurotoxins and their ability to cross-link proteins.

The phenyl and ketone moieties of this compound provide reactive sites for further chemical modifications, making it a potential building block in the synthesis of more complex molecules with potential therapeutic applications. The synthesis of derivatives of phenylacetic acid, a potential precursor to this compound, has been explored for developing aldose reductase inhibitors.[5]

Researchers in drug discovery may find this compound useful as a starting material or an intermediate for the synthesis of novel compounds to be screened for various biological activities. Its physicochemical properties, such as its lipophilicity (indicated by its LogP value), are important considerations in the design of drug candidates with appropriate pharmacokinetic profiles.

References

In-Depth Technical Guide: Health and Safety Information for 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-Phenylhexan-2-one (CAS No. 25870-62-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 25870-62-6[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₂H₁₆O[2][4][5][6][7][8][9]
Molecular Weight 176.25 g/mol [2][4]
Synonyms Benzyl butyl ketone, Benzyl n-butyl ketone, 1-Phenyl-2-hexanone[4][5][6][7][8]

Hazard Identification and Classification

There are some discrepancies in the classification of this compound across different suppliers. One safety data sheet indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, other sources provide a GHS classification with specific hazard statements. For a comprehensive safety approach, it is prudent to consider the more conservative classification.

GHS Classification (as per multiple sources):

  • Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

GHS_Classification cluster_chemical This compound cluster_hazards GHS Hazard Classification Chemical This compound CAS: 25870-62-6 H302 H302 Harmful if swallowed Chemical->H302 H315 H315 Causes skin irritation Chemical->H315 H319 H319 Causes serious eye irritation Chemical->H319 H335 H335 May cause respiratory irritation Chemical->H335

GHS Hazard Classification for this compound.

Toxicological Data

EndpointRouteSpeciesValueClassification
Acute Toxicity OralNot specifiedData not availableH302: Harmful if swallowed
Skin Corrosion/Irritation DermalNot specifiedData not availableH315: Causes skin irritation
Serious Eye Damage/Irritation OcularNot specifiedData not availableH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) InhalationNot specifiedData not availableH335: May cause respiratory irritation

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only with adequate ventilation. Wash thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves, such as butyl rubber or PVA, and protective clothing to prevent skin exposure.[10][11] Nitrile gloves are not recommended for prolonged contact with ketones.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Accidental Release Measures

In the event of a spill, a clear and systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the general procedure for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_workflow Chemical Spill Response Workflow A Assess the Spill (Size, Location, Hazards) B Alert Personnel & Evacuate Area (If necessary) A->B Immediate Danger? C Don Appropriate PPE A->C Minor Spill B->C D Contain the Spill (Use absorbent dikes) C->D E Absorb the Spilled Material D->E F Collect & Containerize Waste E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H I Report the Incident H->I

General workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Use Personal Protective Equipment (PPE): Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 6.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[12]

  • Absorb and Neutralize: Cover the spill with an absorbent material.

  • Collect and Dispose: Carefully scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for proper disposal.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the assessment of its toxicological properties would typically follow standardized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure):

  • Animal Selection: Healthy, young adult rats are typically used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: The substance is administered orally by gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the identification of a dose that causes evident toxicity or mortality, which informs the GHS classification.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion):

  • Animal Selection: Albino rabbits are the recommended species.

  • Test Area Preparation: A small area of the animal's back is clipped free of fur.

  • Substance Application: A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch.

  • Exposure and Observation: The patch is removed after a set period (typically 4 hours), and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored to determine the irritation potential.

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion):

  • Animal Selection: Albino rabbits are used for this test.

  • Substance Instillation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The ocular lesions are scored to classify the substance's eye irritation potential.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Known reaction mechanisms involving aromatic ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Reaction Mechanisms Involving Aromatic Ketones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic ketones are a cornerstone class of compounds in organic chemistry, characterized by a carbonyl group attached to at least one aromatic ring. Their unique electronic structure, where the carbonyl group conjugates with the aryl system, imparts distinct reactivity patterns that are pivotal in synthetic chemistry and drug development. This guide provides a detailed exploration of the core reaction mechanisms involving aromatic ketones, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Nucleophilic Addition to the Carbonyl Group: The Grignard Reaction

One of the most fundamental reactions of aromatic ketones is the nucleophilic addition of organometallic reagents to the electrophilic carbonyl carbon. The Grignard reaction, utilizing an organomagnesium halide (R-MgX), is a classic and versatile method for forming tertiary alcohols from aromatic ketones, creating a new carbon-carbon bond.

Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][2][3] The reaction mechanism is generally considered to proceed through a six-membered ring transition state.[3]

grignard_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Workup cluster_product Product ketone Aromatic Ketone (e.g., Benzophenone) alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Addition grignard Grignard Reagent (Ph-MgBr) grignard->alkoxide Nucleophilic Addition alcohol Tertiary Alcohol (e.g., Triphenylmethanol) alkoxide->alcohol Protonation acid Acidic Workup (e.g., H3O+)

Caption: General workflow of the Grignard reaction with an aromatic ketone.
Experimental Protocol: Synthesis of Triphenylmethanol

This protocol details the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide (a Grignard reagent) with benzophenone.[4][5][6]

Materials:

  • Magnesium turnings (~0.15 g)

  • Anhydrous diethyl ether

  • Bromobenzene (~0.70 g)

  • Benzophenone (~0.7 g)

  • 3M HCl solution

  • Saturated NaCl solution

Procedure:

  • Grignard Reagent Preparation: Add magnesium turnings to a thoroughly flame-dried test tube. In a separate dry test tube, dissolve bromobenzene in 2.0 mL of anhydrous diethyl ether.

  • Transfer a small amount of the bromobenzene/ether solution to the magnesium turnings, just enough to cover them. Initiate the reaction by gently crushing the magnesium turnings with a dry glass stirring rod until bubbling is observed.[4]

  • Slowly add the remaining bromobenzene/ether solution to maintain a steady reaction. After the addition is complete, wait for the bubbling to cease.

  • Reaction with Ketone: In a separate test tube, dissolve benzophenone in 2.0 mL of anhydrous diethyl ether.[4]

  • Add the benzophenone solution dropwise to the prepared Grignard reagent (phenylmagnesium bromide) while swirling. A color change and the formation of a solid should be observed.[6] Allow the reaction to proceed for at least 5-10 minutes after addition is complete.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 4 mL of 3M HCl to quench the reaction.[4] Mix well.

  • Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the remaining ether layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude triphenylmethanol product.

Quantitative Data

The yield of the Grignard reaction can be influenced by factors such as reagent purity, reaction conditions, and the steric hindrance of the ketone.

Starting KetoneGrignard ReagentProductReported YieldReference
BenzophenonePhenylmagnesium bromideTriphenylmethanol44.0%[7]

Reduction of the Carbonyl Group

The complete reduction of the carbonyl group in aromatic ketones to a methylene group (C=O → CH₂) is a valuable transformation, particularly for synthesizing alkylbenzenes that are inaccessible via direct Friedel-Crafts alkylation due to carbocation rearrangements.[8][9] Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[10][11] It is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates.[10][12] The exact mechanism is not fully understood due to the heterogeneous nature of the reaction, but it is thought to involve organozinc intermediates on the surface of the zinc.[11]

clemmensen_workflow start Aryl-Alkyl Ketone reagents Add Zn(Hg) + Conc. HCl start->reagents reflux Reflux reagents->reflux product Alkylbenzene reflux->product

Caption: Simplified workflow for the Clemmensen reduction.
Wolff-Kishner Reduction

The Wolff-Kishner reduction achieves the same transformation but under strongly basic conditions.[8][13] The ketone is first converted to a hydrazone by reacting with hydrazine (NH₂NH₂). Subsequent heating with a strong base, like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol, leads to the elimination of nitrogen gas and the formation of the alkane.[14][15]

Mechanism:

  • Formation of a hydrazone from the ketone and hydrazine.[13]

  • Deprotonation of the terminal nitrogen by a strong base.

  • A series of proton transfers and deprotonations leads to a diimide anion intermediate.[13]

  • This intermediate collapses, releasing N₂ gas (the driving force of the reaction) to form a carbanion.[8]

  • The carbanion is rapidly protonated by the solvent to yield the final methylene product.

wolff_kishner_mechanism ketone Aromatic Ketone + Hydrazine (H₂NNH₂) hydrazone Hydrazone Intermediate ketone->hydrazone Condensation deprotonation1 Deprotonation (Base, e.g., KOH) hydrazone->deprotonation1 anion Diimide Anion deprotonation1->anion loss_n2 Loss of N₂ (gas) anion->loss_n2 carbanion Carbanion loss_n2->carbanion protonation Protonation (Solvent) carbanion->protonation product Alkane Product protonation->product

Caption: Key stages of the Wolff-Kishner reduction mechanism.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting the carbonyl group of an aromatic ketone into a C=C double bond (an alkene).[16][17] It involves the reaction of the ketone with a phosphorus ylide (also known as a Wittig reagent). This reaction is highly regioselective, as the double bond is formed specifically at the original carbonyl position.[18]

Mechanism

The negatively charged carbon of the ylide acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a zwitterionic intermediate called a betaine, which then rearranges to a four-membered ring intermediate, the oxaphosphetane.[19] The oxaphosphetane subsequently collapses, yielding the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction forward.

wittig_mechanism ketone Aromatic Ketone (R₂C=O) betaine Betaine Intermediate (Zwitterion) ketone->betaine Nucleophilic Attack ylide Phosphorus Ylide (Ph₃P=CR'₂) oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Ring Closure alkene Alkene (R₂C=CR'₂) oxaphosphetane->alkene Ring Fragmentation phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Mechanistic pathway of the Wittig reaction.
Experimental Protocol: Wittig Reaction of Acetophenone

This protocol describes the olefination of acetophenone using a stabilized ylide.[20]

Materials:

  • Methyl(triphenylphosphoranylidene)acetate (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone (1.0 equivalent, e.g., 1.20 g)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of methyl(triphenylphosphoranylidene)acetate in anhydrous THF.

  • Reaction: Prepare a solution of 1.0 equivalent of acetophenone in anhydrous THF.

  • Add the acetophenone solution dropwise to the stirred ylide suspension at room temperature.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Remove the THF under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide.

  • Purification: Purify the crude product using column chromatography (e.g., with a hexane:ethyl acetate eluent) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Photochemical Reactions: Norrish Type I and Type II

Aromatic ketones, such as benzophenone, are excellent photosensitizers and undergo characteristic photochemical reactions upon absorption of UV light.[21] These reactions, named after Ronald George Wreyford Norrish, proceed from an electronically excited state of the ketone.[22]

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and one of the adjacent α-carbons.[22] This generates two radical intermediates: an acyl radical and an alkyl/aryl radical. These radicals can then undergo various secondary reactions, such as decarbonylation (loss of CO) followed by recombination.[22]

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing an accessible γ-hydrogen (a hydrogen atom on the carbon three bonds away from the carbonyl group).[22][23]

Mechanism:

  • Photoexcitation: The ketone absorbs a photon, promoting it to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).[24]

  • γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon via a six-membered cyclic transition state. This forms a 1,4-biradical intermediate.[24][25]

  • Biradical Reactions: The 1,4-biradical can undergo one of two main pathways:

    • Cleavage (Fragmentation): The Cα-Cβ bond breaks to form an enol and an alkene. The enol quickly tautomerizes to the more stable ketone.[24] This is a common pathway.

    • Cyclization (Yang Cyclization): The two radical centers can combine to form a cyclobutanol derivative.[24]

norrish_type_ii ketone Aromatic Ketone with γ-Hydrogen excitation Photoexcitation (hν) ketone->excitation excited_ketone Excited State Ketone (S₁ or T₁) excitation->excited_ketone h_abstraction Intramolecular γ-H Abstraction excited_ketone->h_abstraction biradical 1,4-Biradical Intermediate h_abstraction->biradical cleavage Cleavage (β-Scission) biradical->cleavage cyclization Cyclization biradical->cyclization products Alkene + Enol (→ Ketone) cleavage->products cyclobutanol Cyclobutanol Derivative cyclization->cyclobutanol

Caption: Competing pathways in the Norrish Type II reaction.
Quantitative Data: Photoreduction of Benzophenone

The photoreduction of benzophenone in the presence of a hydrogen donor (like 2-propanol) is a classic example related to Norrish-type reactivity, where the excited benzophenone abstracts a hydrogen atom to form a ketyl radical.[21][26] The quantum yield (Φ) measures the efficiency of a photochemical process.

ReactionH-atom DonorQuantum Yield (Φ)NoteReference
Photoreduction of Benzophenone2-Propanol~2.0Two molecules of benzophenone are reduced per photon absorbed.[26][26]
H-atom abstraction from PhenolPhenol-Rate accelerated ~40x by selective excitation.[27][28][27][28]

References

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-2-one (also known as Benzyl n-butyl ketone) is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] It consists of a hexan-2-one structure substituted with a phenyl group at the first position.[1] As with many organic compounds, a thorough understanding of its solubility and stability is critical for its application in scientific research, chemical synthesis, and pharmaceutical development. These properties dictate its behavior in various matrices, inform formulation strategies, and determine its shelf-life and degradation pathways.

This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document also presents predicted solubility characteristics based on general chemical principles and provides detailed, adaptable experimental protocols for determining its solubility and stability profile in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Much of the available data is based on computational models rather than direct experimental measurement.

PropertyValueUnitSource / Type
Molecular Formula C₁₂H₁₆O-PubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
CAS Number 25870-62-6-NIST[2]
IUPAC Name This compound-PubChem[1]
Synonyms Benzyl n-butyl ketone, 1-Phenyl-2-hexanone-NIST[2]
Physical Description Liquid-Alfa Aesar MSDS[1]
Boiling Point (Tboil) 554.51KJoback Calculated Property[3]
logPoct/wat 2.988-Crippen Calculated Property[3]
Water Solubility (log10WS) -3.23mol/LCrippen Calculated Property[3]

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular size, and the nature of the solvent.[4] The principle of "like dissolves like" is a key predictor of solubility behavior.[5] this compound possesses a polar carbonyl group (C=O) and a large non-polar region comprising the phenyl ring and the butyl chain.[6] This dual character suggests it will have limited solubility in water but will be readily soluble in many organic solvents.[7]

Predicted Solubility in Common Laboratory Solvents

The following table outlines the predicted qualitative solubility of this compound in a range of solvents, based on its structure.

SolventSolvent PolarityPredicted SolubilityRationale
Water Highly Polar (Protic)LowThe large non-polar hydrocarbon structure (phenyl and butyl groups) outweighs the polarity of the single carbonyl group, leading to poor miscibility with water.[7]
Methanol / Ethanol Polar (Protic)HighThe alkyl portion of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar carbonyl group.
Acetone / Ethyl Acetate Polar (Aprotic)HighThese solvents share a similar polarity profile with this compound, featuring a polar carbonyl group and non-polar alkyl regions, making them excellent solvents.[7]
Acetonitrile Polar (Aprotic)HighAcetonitrile is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Mid-Polarity (Aprotic)Very HighDCM is an effective solvent for moderately polar to non-polar organic compounds.
Hexane / Toluene Non-PolarVery HighThe significant non-polar character from the phenyl and butyl groups ensures strong van der Waals interactions with non-polar solvents.[6]

Stability Profile

Potential degradation pathways for this compound under stress conditions include:

  • Oxidation: While ketones are resistant to mild oxidizing agents, strong oxidizers can cleave the carbon-carbon bonds adjacent to the carbonyl group.[9] The benzylic position (the CH₂ group between the phenyl ring and the carbonyl) could also be susceptible to oxidation.

  • Photodegradation: Aromatic ketones can absorb UV light, potentially leading to photochemical reactions such as cleavage or rearrangement.

  • Extreme pH: While generally stable, extreme acidic or basic conditions, especially at elevated temperatures, could catalyze reactions at the α-carbon.

A forced degradation study is essential to definitively identify degradation products and establish the intrinsic stability of the molecule.[10]

Experimental Protocols

The following sections provide detailed methodologies for systematically evaluating the solubility and stability of this compound.

Protocol: Qualitative and Quantitative Solubility Determination

This protocol uses the shake-flask method, a standard technique for determining the solubility of a compound.[4]

Objective: To determine the solubility of this compound in various solvents and to quantify its solubility in a key solvent system.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC or GC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

Methodology:

Part A: Qualitative Assessment

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.25 mL increments.[11]

  • After each addition, vortex the tube vigorously for 60 seconds.[5]

  • Visually inspect for complete dissolution.

  • Classify solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Repeat for all selected solvents.

Part B: Quantitative Determination (Shake-Flask Method)

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected solvent (e.g., water or a buffer) in a sealed flask.

  • Place the flask in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C).

  • Shake the solution for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • After shaking, allow the solution to stand undisturbed at the same temperature to let undissolved material settle.

  • Carefully withdraw a sample from the supernatant and clarify it by centrifugation (e.g., 15 minutes at 5000 rpm) to remove any suspended solids.

  • Accurately dilute the clarified supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Protocol: Forced Degradation (Stress Stability) Study

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and is designed to identify potential degradation products and pathways.[12][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile/water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers (thermal and photostability)

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A target degradation of 5-20% is recommended to ensure that primary degradation products are formed without excessive decomposition.[12]

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Heat the mixture (e.g., at 60 °C) for a set period (e.g., 8 hours).[12]

    • Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N NaOH.

    • Analyze using a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Maintain at room temperature or heat gently (e.g., 40 °C), as base-catalyzed reactions can be rapid.

    • Withdraw samples, neutralize with 0.1 N HCl, and analyze.

  • Oxidative Degradation:

    • Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for up to 24 hours.[10]

    • Monitor the reaction closely; quench if necessary.

    • Analyze the samples at appropriate intervals.

  • Thermal Degradation:

    • Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70 °C) in a calibrated oven for a defined period (e.g., 7 days).[10]

    • Analyze the samples for any degradation.

  • Photolytic Degradation:

    • Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be protected from light (e.g., with aluminum foil) to differentiate light-induced changes from thermal effects.

    • Analyze both the exposed and control samples.

Analysis of Stressed Samples:

  • All samples should be analyzed using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

  • Peak purity analysis (using a PDA detector) or LC-MS should be employed to identify and characterize the major degradation products.

  • A mass balance should be calculated to ensure that all degradation products are accounted for.[14]

Visualized Workflows

The following diagrams illustrate the logical flow for the experimental protocols described above.

Solubility_Assessment_Workflow start Start: Obtain this compound select_solvents Select Solvents (Polar, Non-Polar, Protic, Aprotic) start->select_solvents qual_sol Perform Qualitative Solubility Screening is_soluble Soluble? qual_sol->is_soluble select_solvents->qual_sol quant_sol Perform Quantitative Solubility (Shake-Flask) is_soluble->quant_sol Yes report_qual Report Qualitative Solubility Profile is_soluble->report_qual No prepare_saturated Prepare Saturated Solution quant_sol->prepare_saturated equilibrate Equilibrate (24-72h) in Shaker Bath prepare_saturated->equilibrate analyze Clarify and Analyze Supernatant via HPLC/GC equilibrate->analyze report_quant Report Quantitative Solubility (e.g., mg/mL) analyze->report_quant

Caption: A workflow for systematic solubility assessment.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, Heat) analysis Analyze All Samples with Stability-Indicating HPLC acid->analysis base Base Hydrolysis (NaOH, RT/Heat) base->analysis oxidation Oxidation (H2O2, RT) oxidation->analysis thermal Thermal (Heat, Solid & Solution) thermal->analysis photo Photolytic (ICH Light, with Control) photo->analysis start Start: Prepare Solution of this compound start->acid start->base start->oxidation start->thermal start->photo characterize Characterize Degradants (LC-MS, Peak Purity) analysis->characterize pathway Elucidate Degradation Pathways characterize->pathway report Final Stability Report pathway->report

Caption: Workflow for a forced degradation stability study.

References

Potential Research Areas for Substituted Hexanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hexanones represent a versatile class of chemical scaffolds with significant potential in drug discovery and development. Their structural diversity allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective agents for a range of biological targets. This technical guide explores promising research avenues for substituted hexanones, summarizing key quantitative data, detailing experimental methodologies for their synthesis and evaluation, and visualizing relevant biological pathways and experimental workflows.

Anticancer Activity

Substituted hexanones have emerged as a promising scaffold for the development of novel anticancer agents. Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of critical enzymes and the induction of apoptosis.

Kinase Inhibition

Certain substituted hexanone derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound ClassTarget KinaseIC50Cell LineReference
Trihalo-sulfone Substituted HexanoneWNK11.6 µM-[1]
Trihalo-sulfone Substituted HexanoneEndogenous OSR14.3 µMMDAMB231[1]
Cyclohexane-1,3-dione derived 1,2,4-triazinesc-Met0.24 - 9.36 nMA549, H460, HT-29, MKN-45, U87MG, SMMC-7721[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted hexanones against WNK1 kinase.

Materials:

  • Recombinant human WNK1 kinase

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., a fluorescently labeled peptide)

  • Substituted hexanone compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the substituted hexanone compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Dispense reaction mix and compounds into plate prep_compounds->add_reagents prep_reagents Prepare kinase reaction mix (kinase, substrate, buffer) prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and measure activity incubation->stop_reaction plot_data Plot % inhibition vs. log[compound] stop_reaction->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Workflow for In Vitro Kinase Inhibition Assay
Cytotoxic Activity

Direct evaluation of the cytotoxic effects of substituted hexanones on cancer cell lines is a fundamental step in assessing their anticancer potential.

Compound ClassCell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (Breast)0.03 - 0.26[3]
Hispolon AnalogsHCT-116 (Colon)1.4 ± 1.3[4]
Hispolon AnalogsS1 (Colon)1.8 ± 0.9[4]
Cyclohexane-1,3-dione derivativesMDA-MB-231 (Breast)LC50: 10.31±0.003 µg/ml[5]

Objective: To determine the cytotoxic effect of substituted hexanones on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted hexanone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted hexanone compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Antiviral Activity

The structural features of nucleosides can be mimicked by certain substituted hexanones, making them interesting candidates for antiviral drug development.

Activity against Herpes Simplex Virus (HSV-1)

Cyclopropyl-fused cyclohexane nucleoside analogues have been investigated for their ability to be recognized by viral kinases, a key step in the mechanism of action of many antiviral nucleoside drugs.

While specific IC50 values for antiviral activity were not significant at subtoxic concentrations, the affinity for viral thymidine kinase (TK) was established.[6]

Objective: To assess the affinity of substituted hexanone nucleoside analogues for HSV-1 thymidine kinase.

Materials:

  • Recombinant HSV-1 thymidine kinase

  • [³H]-Thymidine (natural substrate)

  • Substituted hexanone nucleoside analogues

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP)

  • Whatman DE-81 filter paper disks

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the enzyme, reaction buffer, and various concentrations of the test compounds.

  • Initiate the reaction by adding [³H]-Thymidine.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[6]

  • Spot aliquots of the reaction mixture onto Whatman DE-81 filter paper disks.[6]

  • Wash the filters to remove unreacted [³H]-Thymidine.[6]

  • Measure the radioactivity retained on the filters, which corresponds to the phosphorylated [³H]-Thymidine, using a scintillation counter.[6]

  • Determine the inhibitory effect of the compounds on the kinase activity.

Antibacterial Activity

Substituted cyclohexane-1,3-diones and their metal complexes have demonstrated potential as antibacterial agents.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Tridentate NNO Hydrazone Schiff Base–Metal ComplexesData not specified in abstract-[7]

Objective: To determine the minimum inhibitory concentration (MIC) of substituted hexanones against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Substituted hexanone compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the substituted hexanone compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds in broth inoculation Inoculate wells with bacterial suspension prep_compounds->inoculation prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation read_results Visually inspect for growth inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

Modulation of Human EP3 Receptor

Peri-substituted hexahydro-indolones, a class of substituted hexanones, have been identified as potent and selective antagonists of the human prostaglandin E2 receptor 3 (hEP3). This opens up research avenues for therapeutic applications in inflammation, pain, and other EP3-mediated conditions.[2][8]

Signaling Pathway of the EP3 Receptor

The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, leading to diverse downstream signaling cascades. The primary pathway involves coupling to Gi, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

G EP3 Receptor Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP3R EP3 Receptor PGE2->EP3R binds Gi Gi Protein EP3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellResponse Cellular Response PKA->CellResponse phosphorylates targets Antagonist Substituted Hexanone (EP3 Antagonist) Antagonist->EP3R blocks

EP3 Receptor Signaling Pathway

Neurotoxicity and Development of Safer Analogues

A significant area of research for some hexanones, particularly 2-hexanone and its metabolite 2,5-hexanedione, is their neurotoxicity.[11][12] The mechanism is believed to involve the formation of pyrrole adducts with neurofilament proteins, leading to their cross-linking and aggregation, which disrupts axonal transport.[13][14] This understanding provides a basis for designing and synthesizing substituted hexanone analogues with reduced or eliminated neurotoxic potential.

Logical Relationship in Neurotoxicity Mechanism

G Mechanism of Hexanone Neurotoxicity Hexanone 2-Hexanone Metabolism Metabolism Hexanone->Metabolism Hexanedione 2,5-Hexanedione Metabolism->Hexanedione Pyrrole Pyrrole Adduct Formation with Neurofilament Proteins Hexanedione->Pyrrole Crosslinking Protein Cross-linking and Aggregation Pyrrole->Crosslinking Disruption Disruption of Axonal Transport Crosslinking->Disruption Neurodegeneration Neurodegeneration Disruption->Neurodegeneration

References

A Theoretical and Computational Examination of 1-Phenylhexan-2-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches applicable to the study of 1-Phenylhexan-2-one, an aromatic ketone of interest in various chemical and pharmaceutical contexts. Due to a lack of specific computational studies on this compound in the current scientific literature, this paper establishes a framework for such analysis by presenting experimental data for the target molecule alongside a detailed computational study of a close structural analog, acetophenone. This guide details the pertinent methodologies, presents comparative data in a structured format, and visualizes key computational workflows, serving as a foundational resource for researchers initiating theoretical studies in this area.

Introduction to this compound

This compound is a member of the alkyl phenyl ketone class, characterized by a phenyl group attached to a hexanone chain. Its chemical structure, consisting of a flexible alkyl chain and an aromatic ring, gives rise to conformational complexities and specific electronic properties that are amenable to theoretical investigation. While experimental data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational characterization, computational modeling is essential for a deeper understanding of its molecular properties, reactivity, and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 25870-62-6NIST[2]
Boiling Point 258 °C at 760 mmHgGuidechem[3]
Density 0.94 g/cm³Guidechem[3]
LogP 2.98840Guidechem[3]
Experimental Spectral Data

Experimental spectral data provides the basis for the validation of computational models. The following tables summarize available experimental ¹H NMR and IR spectral data for this compound.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)Source
7.34–7.31m5HAromatic protons (C₆H₅)ChemicalBook[4]
Not specifiedNot specifiedNot specifiedCH₂ adjacent to phenyl-
Not specifiedNot specifiedNot specifiedCH₂ adjacent to carbonyl-
Not specifiedNot specifiedNot specifiedAliphatic CH₂ protons-
Not specifiedNot specifiedNot specifiedTerminal CH₃ protons-
Specific shift and multiplicity data for the aliphatic chain are not detailed in the cited public sources.

Table 2: Key Experimental IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentSource
~1712StrongC=O (Carbonyl) stretchingPubChem[1]
3030MediumAromatic C-H stretchingPubChem[1]
2958, 2931, 2873MediumAliphatic C-H stretchingPubChem[1]
1495, 1456MediumAromatic C=C ring stretchingPubChem[1]

Computational Modeling: A Case Study of Acetophenone

In the absence of specific computational studies on this compound, we present a representative methodology and data for its simpler analog, acetophenone (1-phenyl-2-propanone). This approach is standard in computational chemistry, where insights from a well-understood model system are used to infer the properties of more complex, related molecules. The methodologies described are directly applicable to the future study of this compound.

Computational Methodology (Protocol)

The following protocol outlines a typical workflow for the theoretical study of an alkyl phenyl ketone using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

  • Conformational Analysis:

    • Initial 3D structures of the molecule are generated.

    • A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial for flexible molecules like this compound due to the rotation around single bonds.

    • Molecular mechanics force fields (e.g., MMFF94) are often used for an initial, rapid screening of the conformational space.

  • Geometry Optimization:

    • The geometries of the identified low-energy conformers are then optimized at a higher level of theory.

    • DFT calculations are commonly employed, using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe anions and p and d polarization functions (d,p) for a more accurate description of bonding.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated frequencies can be compared with experimental IR and Raman spectra. A scaling factor (e.g., ~0.96) is often applied to the calculated values to better match experimental results.

  • Property Calculations:

    • Once a validated minimum energy structure is obtained, various molecular properties can be calculated. These include:

      • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity.

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

      • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can be compared to experimental data.

Representative Computational Data for Acetophenone

The following tables present calculated data for acetophenone, which serve as a benchmark for what can be expected from a similar analysis of this compound.

Table 3: Calculated Geometric Parameters for Acetophenone (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated ValueExperimental ValueSource (Experimental)
Bond Length (Å) C=O1.2251.213NIST[5]
C(ring)-C(keto)1.4891.498NIST[5]
C(keto)-C(methyl)1.5121.507NIST[5]
C:C (aromatic, avg.)1.397~1.395NIST[5]
Bond Angle (°) C(ring)-C(keto)-O121.5120.1NIST[5]
C(ring)-C(keto)-C(methyl)118.0119.2NIST[5]

Table 4: Calculated vs. Experimental Vibrational Frequencies for Acetophenone

Vibrational ModeCalculated (Scaled, cm⁻¹)Experimental (cm⁻¹)Source (Experimental)
C=O Stretch17151724Scholastica[6]
Aromatic C-H Stretch30703067Scholastica[6]
CH₃ Asymmetric Stretch29652960Scholastica[6]
Aromatic C=C Stretch15981599Scholastica[6]

Visualization of Computational Workflows

To clarify the logical flow of the theoretical studies described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis & Validation mol Target Molecule (this compound) conf_search Conformational Search (Molecular Mechanics) mol->conf_search opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->opt freq Frequency Calculation opt->freq verify Imaginary Frequencies? freq->verify verify->opt Yes props Calculate Molecular Properties (HOMO/LUMO, MEP, NMR) verify->props No compare Compare & Validate props->compare exp_data Experimental Data (IR, NMR Spectra) exp_data->compare

Caption: General workflow for computational modeling of a small molecule.

qsar_workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application data Dataset of Molecules (& Analogs) descriptors Calculate Molecular Descriptors (2D/3D) data->descriptors activity Biological Activity Data activity->descriptors split Split Data (Training/Test Sets) descriptors->split build Build QSAR Model (e.g., MLR, PLS) split->build validate Model Validation (Internal & External) build->validate predict Predict Activity of New Compounds validate->predict

Caption: A typical QSAR (Quantitative Structure-Activity Relationship) modeling workflow.

Conclusion and Future Directions

This guide has outlined the foundational experimental data for this compound and presented a detailed, representative computational protocol using acetophenone as a model system. The provided methodologies for geometry optimization, vibrational analysis, and property calculation are directly transferable to the study of this compound and its derivatives.

Future research should focus on applying these computational methods directly to this compound. A thorough conformational analysis will be critical to understanding the influence of the flexible butyl chain on the molecule's overall shape and properties. Subsequent DFT calculations will yield valuable data on its structure, vibrational spectra, and electronic characteristics, which can then be rigorously validated against the experimental data presented herein. Such studies will provide a more complete molecular portrait of this compound, enabling more accurate predictions of its reactivity and potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction Synthesis of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenylhexan-2-one, a valuable ketone intermediate in organic synthesis, via the Grignard reaction. Two primary synthetic routes are presented, involving the reaction of a Grignard reagent with a nitrile. The methodologies, quantitative data, and reaction mechanisms are detailed to facilitate reproducible and efficient synthesis.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] Its versatility allows for the synthesis of a wide array of compounds, including ketones. The synthesis of this compound, also known as benzyl butyl ketone, can be efficiently achieved by the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine.[2] This method offers a robust and reliable approach for researchers in synthetic and medicinal chemistry.

Two principal retrosynthetic disconnections for this compound lead to two viable Grignard synthesis pathways:

  • Route A: Reaction of benzylmagnesium chloride with valeronitrile.

  • Route B: Reaction of n-butylmagnesium bromide with phenylacetonitrile.

This document will provide a detailed protocol for Route B, which is often preferred due to the commercial availability and stability of the starting materials.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
PhenylacetonitrileC₈H₇N117.15233-2341.015
n-Butyl BromideC₄H₉Br137.02101-1021.276
Magnesium TurningsMg24.31-1.74
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.713
This compoundC₁₂H₁₆O176.252580.94
Expected Yield and Characterization Data
ParameterValue
Theoretical Yield (To be calculated based on limiting reagent)
Expected Experimental Yield 60-70%
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, 90 MHz) δ (ppm) 7.10-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂), 2.45 (t, J=7.2 Hz, 2H, -CH₂-CO-), 1.50 (m, 2H, -CH₂-CH₂-CO-), 1.25 (m, 2H, -CH₂-CH₃), 0.88 (t, J=7.0 Hz, 3H, -CH₃)[3]
¹³C NMR (CDCl₃) δ (ppm) 209.0 (C=O), 134.5 (Ar-C), 129.3 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 51.5 (Ar-CH₂), 41.9 (-CH₂-CO-), 25.8 (-CH₂-CH₂-CO-), 22.3 (-CH₂-CH₃), 13.8 (-CH₃)[3]
IR (liquid film) ν (cm⁻¹) 3030 (Ar C-H), 2955, 2930, 2870 (Aliphatic C-H), 1715 (C=O), 1605, 1495, 1455 (Ar C=C)
Mass Spectrum (m/z) 176 (M+), 91 (base peak, [C₇H₇]⁺)

Experimental Protocols

Route B: Synthesis of this compound from Phenylacetonitrile and n-Butylmagnesium Bromide

This protocol is divided into two main stages: the preparation of the n-butylmagnesium bromide Grignard reagent, and its subsequent reaction with phenylacetonitrile followed by work-up and purification.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Phenylacetonitrile

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flasks (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Part 1: Preparation of n-Butylmagnesium Bromide

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing anhydrous calcium chloride), and a 125 mL dropping funnel. All glassware must be scrupulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to help initiate the reaction. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapor is observed. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether (50 mL) in the dropping funnel. Add approximately 10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining n-butyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brownish solution is the n-butylmagnesium bromide reagent.

Part 2: Synthesis of this compound

  • Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Prepare a solution of phenylacetonitrile (1.0 equivalent relative to n-butyl bromide) in anhydrous diethyl ether (30 mL) in the dropping funnel. Add the phenylacetonitrile solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction may occur, and a thick precipitate may form. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction mixture will likely be a thick, grayish slurry.

  • Hydrolysis (Work-up): Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and 10% aqueous hydrochloric acid (approximately 100 mL). This should be done in a large beaker in a fume hood, as the quenching of excess Grignard reagent is highly exothermic. Stir the mixture until all solids have dissolved. The mixture will separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is a yellowish oil. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Mandatory Visualizations

Grignard Reaction Mechanism

Grignard_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis R-MgX R-MgX Nitrile R'-C≡N R-MgX->Nitrile Nucleophilic Attack Imine_Anion [R'-C(R)=N]- MgX+ Nitrile->Imine_Anion Forms Imine Anion Imine_Anion_H [R'-C(R)=N]- MgX+ Imine R'-C(R)=NH Imine_Anion_H->Imine Protonation H3O+ H₃O⁺ Ketone R'-C(R)=O Imine->Ketone Hydrolysis

Caption: Mechanism of Ketone Synthesis via Grignard Reaction with a Nitrile.

Experimental Workflow

Grignard_Synthesis_Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with Phenylacetonitrile reagent_prep->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup extraction Solvent Extraction workup->extraction purification Purification by Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for the Synthesis of this compound.

Conclusion

The Grignard reaction of a nitrile provides an effective and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to anhydrous reaction conditions, researchers can achieve good yields of the desired product. The provided data and diagrams serve as a comprehensive guide for the successful execution of this important organic transformation.

References

Application Notes and Protocols for the Analysis of 1-Phenylhexan-2-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Phenylhexan-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a ketone of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification is crucial for process monitoring, quality control, and research and development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase and UV detection.

Experimental

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

A reversed-phase separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier to ensure good peak shape.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

*For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead of phosphoric acid.[1]

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for this analytical method. Please note that these values are illustrative and should be verified in your laboratory.

ParameterResult
Retention Time (t_R_) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC Analysis of this compound
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Application Note 2: GC-MS Analysis of this compound

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and selectivity, with the mass spectrometer providing structural information for confident identification.

Experimental

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used. An autosampler is recommended for reproducible injections.

  • This compound reference standard (purity ≥98%)

  • Hexane or Ethyl Acetate (GC grade)

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Data Presentation: Method Validation Summary

The following table provides estimated validation parameters for the GC-MS analysis. These values should be experimentally verified.

ParameterResult
Retention Time (t_R_) ~ 9.2 min
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 176.[2] Key fragment ions are observed at m/z 91 (tropylium ion, characteristic of a benzyl group) and other fragments resulting from alpha-cleavage and McLafferty rearrangement.[3][4]

Experimental Protocol: GC-MS Analysis of this compound
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of hexane or ethyl acetate.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.

  • Set up the GC-MS instrument with the specified conditions.

  • Inject the prepared standard solutions in increasing order of concentration to build a calibration curve.

  • Inject the prepared sample solutions.

  • Acquire the data in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity, if required.

Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 91 or 176) of the standards against their concentrations. Determine the concentration of this compound in the samples using this calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection & Volatilization Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC_EIC Chromatogram Extraction Mass_Analysis->TIC_EIC Spectrum_ID Spectral Identification Mass_Analysis->Spectrum_ID Quantification Quantification TIC_EIC->Quantification Spectrum_ID->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: Purification of 1-Phenylhexan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylhexan-2-one is an aromatic ketone with applications in organic synthesis and as a building block for more complex molecules.[1][2] Synthesized this compound often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the quality and reliability of subsequent applications. Column chromatography is a fundamental, versatile, and effective technique for the purification of such moderately polar organic compounds.[3][4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[4] In this normal-phase chromatography protocol, the stationary phase is polar (silica gel), and the mobile phase is a relatively non-polar solvent system. Non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar this compound will have a stronger interaction with the silica gel, resulting in a slower elution. By carefully selecting the mobile phase composition, a clean separation of the desired product from its impurities can be achieved.

Experimental Protocols

Materials and Reagents
Materials Reagents
Glass chromatography columnCrude this compound
TLC plates (silica gel 60 F₂₅₄)Silica gel (for column chromatography, 60-120 mesh)
TLC developing chambern-Hexane (or Petroleum Ether), HPLC grade
UV lamp (254 nm)Ethyl Acetate, HPLC grade
Iodine staining chamberAnhydrous Sodium Sulfate
Test tubes or fraction collectorCotton or glass wool
Rotary evaporatorSand (acid-washed)
Beakers, Erlenmeyer flasks
Pasteur pipettes and bulbs
Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.

Methodology:

  • Prepare several eluent mixtures with varying ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). Suggested starting ratios: 95:5, 90:10, 85:15 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Place each TLC plate into a developing chamber containing one of the prepared solvent mixtures. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the separated spots. Since this compound is an aromatic ketone, it should be visible under a UV lamp at 254 nm as a dark spot on the fluorescent plate.[5][6]

  • Alternatively, place the plate in a chamber with iodine crystals to visualize the spots as yellow-brown stains.[7][8]

  • Calculate the Rf value for each spot in each solvent system. Select the system that gives the best separation and the target Rf for the product.

Data Presentation: TLC Optimization

Solvent System (Hexane:EtOAc)Rf of Impurity 1 (Less Polar)Rf of this compoundRf of Impurity 2 (More Polar)Observations
95:50.650.450.10Good separation, but product Rf is a bit high.
90:10 0.50 0.30 0.05 Optimal separation with ideal product Rf.
85:150.400.200.02Separation is okay, but elution may be slow.

Note: Data presented is hypothetical and for illustrative purposes.

Column Chromatography Protocol

Column Preparation and Packing (Slurry Method):

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexane:EtOAc). The consistency should be like a thin milkshake.

  • With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Continuously add the slurry until the desired column height is reached. A column height of approximately 15-20 cm is typical for small-scale purifications.

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Sample Loading:

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of the mobile phase or a less polar solvent like dichloromethane.

  • Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb into the silica bed.

  • Rinse the flask with a tiny amount of mobile phase and add this to the column to ensure all the product is transferred.

  • Drain the solvent until the sample is fully absorbed into the silica bed.

Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Open the stopcock to begin eluting the sample through the column. Maintain a steady flow rate (e.g., 1-2 drops per second).

  • Collect the eluent in sequentially numbered test tubes (fractions). A typical fraction size is 5-10 mL.

  • Monitor the separation by spotting every few fractions onto a TLC plate and developing it.

  • Identify the fractions containing the pure product. These will show a single spot corresponding to the Rf of this compound.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Weigh the flask to determine the yield of pure this compound and confirm its purity by TLC, NMR, or other analytical techniques.

Data Presentation: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm length x 2 cm diameter
Mobile Phase 90:10 n-Hexane:Ethyl Acetate
Crude Sample Load ~1.0 g
Elution Method Isocratic
Fraction Size ~8 mL
Visualization Method UV (254 nm) & Iodine Stain[8][9]

Visual Workflow and Separation Diagrams

G cluster_prep Preparation cluster_purification Purification Process cluster_isolation Product Isolation crude_sample Crude this compound tlc_analysis TLC Solvent Optimization crude_sample->tlc_analysis column_packing Column Packing (Slurry) tlc_analysis->column_packing Determines Mobile Phase sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis via TLC elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotovap) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Caption: Separation of components on the silica gel column.

References

Application Notes and Protocols: 1-Phenylhexan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-phenylhexan-2-one as a key precursor in the synthesis of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and drug development. The following protocols are based on established synthetic transformations and provide a framework for the laboratory-scale preparation of derivatives of this compound.

I. Introduction

This compound, also known as benzyl butyl ketone, is a versatile ketone that serves as a crucial building block for a variety of organic molecules. Its structure, featuring a phenyl ring adjacent to a carbonyl group, allows for functionalization at multiple positions, making it a valuable starting material for the synthesis of complex targets. This document focuses on its application as a precursor to N-substituted cathinone derivatives, exemplified by the synthesis of N-ethylhexedrone. The synthetic pathway typically involves the α-bromination of the ketone followed by nucleophilic substitution with an appropriate amine, or direct reductive amination.

II. Synthetic Pathways Overview

The primary application of this compound detailed herein is in the synthesis of substituted cathinones. These compounds are derivatives of cathinone, the naturally occurring psychoactive alkaloid found in the khat plant. The general structure of these synthetic cathinones involves a phenethylamine backbone with a ketone at the β-position and various substitutions on the aromatic ring, the α-carbon, and the amino group.

Two main synthetic routes from this compound to N-substituted cathinones are presented:

  • Two-Step Synthesis via α-Bromination: This classic approach involves the initial bromination of the α-carbon of this compound, followed by the reaction of the resulting α-bromoketone with a primary or secondary amine.

  • One-Pot Reductive Amination: This method involves the direct reaction of this compound with an amine in the presence of a reducing agent to form the desired amino ketone.

Synthesis_Pathways This compound This compound alpha-Bromo-1-phenylhexan-2-one alpha-Bromo-1-phenylhexan-2-one This compound->alpha-Bromo-1-phenylhexan-2-one α-Bromination N-Substituted Cathinone N-Substituted Cathinone This compound->N-Substituted Cathinone Reductive Amination alpha-Bromo-1-phenylhexan-2-one->N-Substituted Cathinone Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Substituted Cathinone Amine (R-NH2)->N-Substituted Cathinone Reducing Agent Reducing Agent Reducing Agent->N-Substituted Cathinone

Overview of synthetic routes from this compound.

III. Experimental Protocols

A. Synthesis of the Precursor: this compound

This compound can be synthesized via several methods, including the Friedel-Crafts acylation of benzene with hexanoyl chloride.

Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of aryl ketones via Friedel-Crafts acylation.[1][2][3][4]

Reaction Scheme:

Friedel_Crafts Benzene Benzene HexanoylChloride Hexanoyl Chloride Product This compound Benzene->Product AlCl3 AlCl₃ HexanoylChloride->Product AlCl3->Product HCl HCl

Friedel-Crafts acylation for this compound synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzene78.11(excess)-
Hexanoyl chloride134.6013.46 g0.1
Aluminum chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (anhydrous)84.93100 mL-
Hydrochloric acid (6 M)36.46100 mL-
Diethyl ether74.12150 mL-
Saturated sodium bicarbonate84.0150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add hexanoyl chloride dropwise over 30 minutes.

  • Add benzene to the mixture and stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 6 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

B. Synthesis of N-Ethylhexedrone from this compound

N-Ethylhexedrone was first synthesized by Boehringer Ingelheim in 1964.[5][6][7] The synthesis typically proceeds through an α-brominated intermediate.

Protocol 2: Two-Step Synthesis via α-Bromination and Amination

Step 1: α-Bromination of this compound

This step involves the selective bromination at the α-position of the ketone.

Reaction Scheme:

Bromination Start This compound Bromine Br₂ Product α-Bromo-1-phenylhexan-2-one Start->Product Solvent Acetic Acid Bromine->Product Solvent->Product HBr HBr

α-Bromination of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound176.2517.63 g0.1
Bromine159.8115.98 g0.1
Glacial acetic acid60.0550 mL-
Diethyl ether74.12150 mL-
Saturated sodium bicarbonate84.01100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • Dissolve this compound in glacial acetic acid in a flask equipped with a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the ketone solution at room temperature with stirring.

  • After the addition is complete, stir the reaction mixture for 2 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromo-1-phenylhexan-2-one, which can be used in the next step without further purification.

Step 2: Amination of α-Bromo-1-phenylhexan-2-one with Ethylamine

This step involves the nucleophilic substitution of the bromine atom with ethylamine.

Reaction Scheme:

Amination Start α-Bromo-1-phenylhexan-2-one Amine Ethylamine Product N-Ethylhexedrone Start->Product Solvent Ethanol Amine->Product Solvent->Product HBrSalt Ethylamine HBr

Amination of α-bromo-1-phenylhexan-2-one.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
α-Bromo-1-phenylhexan-2-one255.1525.52 g0.1
Ethylamine (70% in water)45.0812.88 g0.2
Ethanol46.07100 mL-
Diethyl ether74.12150 mL-
Hydrochloric acid (1 M)36.46--
Sodium hydroxide (1 M)40.00--

Procedure:

  • Dissolve the crude α-bromo-1-phenylhexan-2-one in ethanol.

  • Add ethylamine solution to the mixture and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Extract the organic layer with 1 M hydrochloric acid.

  • Basify the aqueous layer with 1 M sodium hydroxide and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-ethylhexedrone. Further purification can be achieved by converting the free base to its hydrochloride salt and recrystallizing.

Protocol 3: One-Pot Reductive Amination

This protocol describes a general procedure for the direct synthesis of N-substituted amines from a ketone and an amine using a borohydride reducing agent.

Reaction Scheme:

Reductive_Amination Ketone This compound Amine Ethylamine Product N-Ethylhexedrone Ketone->Product Reducer NaBH(OAc)₃ Amine->Product Reducer->Product Reducer->Product

One-pot reductive amination of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound176.2517.63 g0.1
Ethylamine hydrochloride81.559.79 g0.12
Sodium triacetoxyborohydride211.9427.55 g0.13
Dichloroethane (anhydrous)98.96200 mL-
Saturated sodium bicarbonate84.01100 mL-
Dichloromethane84.93150 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a stirred solution of this compound and ethylamine hydrochloride in anhydrous dichloroethane, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-ethylhexedrone.

IV. Data Presentation

Table 1: Summary of Synthetic Protocols

ProtocolStarting MaterialKey ReagentsProductReported Yield Range
1Benzene, Hexanoyl chlorideAlCl₃This compound60-80%
2This compoundBr₂, EthylamineN-Ethylhexedrone50-70% (overall)
3This compoundEthylamine HCl, NaBH(OAc)₃N-Ethylhexedrone70-90%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

V. Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, paying close attention to the safety data sheets (SDS) for each reagent.

  • Bromine is highly corrosive and toxic. Handle with extreme caution in a fume hood.

  • Friedel-Crafts reactions can be vigorous. Ensure proper temperature control and slow addition of reagents.

  • Reductive amination reagents can be moisture-sensitive and may generate flammable hydrogen gas upon quenching.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The synthesis of substituted cathinones may be subject to legal restrictions in some jurisdictions. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

Applications of 1-Phenylhexan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-2-one is a ketone and a member of the benzenes class.[1] While direct research on the medicinal chemistry applications of this compound is limited, its structural motif, characterized by a phenyl ring linked to a six-carbon chain with a ketone group at the second position, serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. The lipophilic phenyl group and the reactive keto-moiety offer opportunities for a variety of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This document explores the potential applications of the this compound scaffold in medicinal chemistry, drawing upon data from structurally related analogs to provide detailed application notes and experimental protocols. The explored therapeutic areas include antimicrobial, anti-inflammatory, and anticancer applications.

I. Antimicrobial Applications: Targeting Drug-Resistant Bacteria

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health threat. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. Analogs of this compound have shown promise as inhibitors of essential bacterial enzymes, offering a potential avenue for combating antibiotic resistance.

Application Note: Inhibition of Mobile Colistin Resistance Protein (MCR-1)

A significant breakthrough in understanding colistin resistance was the discovery of the mobile colistin resistance gene, mcr-1. This gene encodes the MCR-1 protein, which confers resistance by modifying lipid A, the target of colistin. Derivatives of 1-phenyl-2-(phenylamino)ethanone, which share a similar phenyl-keto core with this compound, have been identified as potent inhibitors of MCR-1. These compounds act as adjuvants, restoring the efficacy of colistin against resistant bacterial strains.

The general structure-activity relationship (SAR) suggests that modifications on the phenyl ring and the amino group can significantly impact the inhibitory activity. This provides a rationale for synthesizing and screening a library of this compound derivatives with diverse substitutions to identify potent MCR-1 inhibitors.

Quantitative Data from 1-Phenyl-2-(phenylamino)ethanone Analogs:

Compound IDStructureMCR-1 Inhibition (in combination with 2 µg/mL colistin)
6p 4-((1-Ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic acidComplete inhibition of BL21(DE3) expressing mcr-1 at 25 µM[2][3]
6q 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acidComplete inhibition of BL21(DE3) expressing mcr-1 at 25 µM[2][3]
Experimental Protocol: Screening for MCR-1 Inhibitory Activity

This protocol is adapted from the methodology used for evaluating 1-phenyl-2-(phenylamino)ethanone derivatives.[2][3]

1. Bacterial Strains and Plasmids:

  • E. coli BL21(DE3) cells carrying the pET-28a(+) plasmid with the mcr-1 gene insert.

  • E. coli BL21(DE3) with an empty pET-28a(+) vector as a control.

2. Reagents:

  • Luria-Bertani (LB) broth and agar.

  • Kanamycin (50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (0.1 mM).

  • Colistin sulfate.

  • Synthesized this compound derivatives dissolved in DMSO.

3. Procedure:

  • Checkerboard Assay:

    • Prepare a 96-well microtiter plate with serial dilutions of the test compounds (e.g., from 100 µM to 0.78 µM) in LB broth containing kanamycin.

    • Add serial dilutions of colistin (e.g., from 16 µg/mL to 0.125 µg/mL) to the wells.

    • Inoculate the wells with an overnight culture of E. coli BL21(DE3) expressing MCR-1, diluted to a final concentration of 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the minimum inhibitory concentration (MIC) of colistin in the presence of the test compounds. A significant reduction in the MIC of colistin indicates inhibitory activity against MCR-1.

4. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. FICI = (MIC of colistin in combination / MIC of colistin alone) + (Concentration of compound / MIC of compound alone). Synergy is typically defined as FICI ≤ 0.5.

Workflow for MCR-1 Inhibitor Screening:

MCR_1_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Hit Identification Synthesis Synthesize this compound Derivatives Checkerboard Checkerboard Assay (Compound + Colistin) Synthesis->Checkerboard MIC_Determination Determine MIC of Colistin Checkerboard->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Synergy_Analysis Synergistic Interaction? FICI_Calculation->Synergy_Analysis Potent_Inhibitors Potent MCR-1 Inhibitors Synergy_Analysis->Potent_Inhibitors Yes Further_Optimization Further SAR Studies Synergy_Analysis->Further_Optimization No

Caption: Workflow for the identification of MCR-1 inhibitors.

II. Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing effort in medicinal chemistry. Phenyl ketone derivatives have demonstrated the ability to modulate key inflammatory signaling pathways.

Application Note: Inhibition of Neutrophil-Mediated Inflammation

Neutrophils play a central role in the innate immune response and are key mediators of inflammation. The activation of neutrophils leads to the release of reactive oxygen species (ROS) and proteolytic enzymes, such as elastase, which can cause tissue damage. Certain 1,3-disubstituted prop-2-en-1-one derivatives, which contain a phenyl ketone moiety, have been shown to inhibit neutrophil superoxide anion (SO) production and elastase release.[4] These compounds exert their effects by modulating the MAPK and Akt signaling pathways.[4]

The structure-activity relationship of these compounds indicates that the nature and substitution pattern of the phenyl rings significantly influence their inhibitory potency. This suggests that the this compound scaffold could be a promising starting point for the design of novel anti-inflammatory agents targeting neutrophil function.

Quantitative Data from 1,3-Disubstituted prop-2-en-1-one Analogs:

Compound IDStructureInhibition of SO Production (IC50, µM)Inhibition of Elastase Release (IC50, µM)
2 1-phenyl-3-(...)-prop-2-en-1-one3.01 ± 0.687.78 ± 0.96
28 1-phenyl-3-(...)-prop-2-en-1-one1.73 ± 0.072.17 ± 0.30
6a 1-(...)-3-(...)-prop-2-en-1-one1.231.37
26a 1-(...)-3-(...)-prop-2-en-1-one1.56-
Experimental Protocol: Assay for Inhibition of Neutrophil Superoxide Anion Production

This protocol is based on the methods used to evaluate 1,3-disubstituted prop-2-en-1-one derivatives.[4]

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from the blood of healthy human donors using standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation.

2. Reagents:

  • Hanks' Balanced Salt Solution (HBSS).

  • Ferricytochrome c.

  • N-formyl-Met-Leu-Phe (fMLF).

  • Cytochalasin B (CB).

  • Synthesized this compound derivatives dissolved in DMSO.

3. Procedure:

    • Pre-incubate isolated neutrophils (6 x 10^5 cells/mL) with ferricytochrome c (0.5 mg/mL) and Ca2+ (1 mM) at 37°C for 5 minutes.

    • Add the test compounds at various concentrations and incubate for another 5 minutes.

    • Stimulate the neutrophils with fMLF (0.1 µM) in the presence of CB (1 µg/mL).

    • Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of ferricytochrome c is indicative of superoxide anion production.

4. Data Analysis:

  • Calculate the rate of superoxide anion production from the change in absorbance.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway for Neutrophil Activation and Inhibition:

Neutrophil_Signaling cluster_receptor Receptor Activation cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Inhibition fMLF fMLF GPCR GPCR fMLF->GPCR MAPK MAPK Pathway (p38, ERK, JNK) GPCR->MAPK Akt PI3K/Akt Pathway GPCR->Akt SO_Production Superoxide Anion Production MAPK->SO_Production Elastase_Release Elastase Release MAPK->Elastase_Release Akt->SO_Production Akt->Elastase_Release Inhibitor This compound Analog Inhibitor->MAPK Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of neutrophil activation signaling pathways.

III. Anticancer Applications: Induction of Apoptosis

The development of novel anticancer agents that can selectively induce apoptosis in cancer cells is a major focus of medicinal chemistry. The phenyl ketone scaffold is present in numerous compounds with demonstrated anticancer activity.

Application Note: Induction of Apoptosis in Cancer Cells

Derivatives of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea, which contain a phenyl group attached to a carbonyl-containing heterocyclic ring system, have been shown to possess potent in vitro anticancer activity against various cancer cell lines.[5][6] These compounds induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins and by causing cell cycle arrest.[5][6]

The structural similarity of the this compound core to fragments of these active molecules suggests that its derivatives could also exhibit anticancer properties. By introducing appropriate pharmacophores and optimizing the substitution pattern, it may be possible to develop novel anticancer agents based on the this compound scaffold.

Quantitative Data from 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Analogs:

Compound IDStructureA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
5l 1-(...)-3-phenylurea3.22 ± 0.22.71 ± 0.16
Doxorubicin (Standard Drug)2.93 ± 0.283.10 ± 0.22
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]

1. Cell Lines and Culture:

  • Human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer).

  • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Synthesized this compound derivatives.

3. Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Logical Flow for Anticancer Drug Discovery:

Anticancer_Drug_Discovery Start Design & Synthesize This compound Derivatives MTT_Assay MTT Cytotoxicity Assay (e.g., A549, HCT-116) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Active_Compounds Potent Cytotoxicity? IC50_Determination->Active_Compounds Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Active_Compounds->Apoptosis_Assay Yes Inactive Inactive Compounds Active_Compounds->Inactive No Lead_Optimization Lead Compound for Further Development Apoptosis_Assay->Lead_Optimization

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-Phenylhexan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-phenylhexan-2-one derivatives, valuable chiral building blocks in medicinal chemistry and drug development. The primary focus is on transition metal-catalyzed α-arylation of ketone enolates, a robust and widely applicable method for the construction of α-aryl ketones. While specific examples for this compound are limited in published literature, this document presents a representative protocol adapted from well-established methods for similar substrates, alongside the underlying mechanistic principles.

Introduction

Chiral α-aryl ketones are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The development of stereoselective methods to access these molecules in high enantiopurity is a significant goal in modern organic synthesis. Among the various strategies, the transition metal-catalyzed α-arylation of ketones has emerged as a powerful tool. This approach involves the coupling of a ketone enolate with an aryl halide or triflate, mediated by a chiral catalyst, typically based on palladium or nickel. These methods offer a direct route to enantioenriched α-aryl ketones, including those with tertiary stereocenters.

This application note details a representative protocol for the asymmetric α-arylation of 2-hexanone to yield chiral this compound, utilizing a palladium-based catalytic system.

Catalytic Approach: Palladium-Catalyzed Asymmetric α-Arylation

The palladium-catalyzed α-arylation of ketones is a cornerstone of modern carbon-carbon bond formation. The reaction typically employs a palladium precursor, a chiral phosphine ligand, and a base to generate the ketone enolate. The choice of ligand is crucial for achieving high enantioselectivity. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective.

The generalized reaction scheme is as follows:

Figure 1: General scheme for the α-arylation of ketones.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed asymmetric α-arylation of a ketone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh and Add Reagents: - Palladium Precursor - Chiral Ligand - Base - Solvent atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) reagents->atmosphere temp_control Set Reaction Temperature atmosphere->temp_control add_substrates Add Ketone and Aryl Halide/Triflate temp_control->add_substrates stirring Stir for Designated Time add_substrates->stirring monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification characterization Characterize Product: - NMR - Mass Spectrometry purification->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC or GC) characterization->ee_determination catalytic_cycle cluster_legend Legend pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)(X)L_n pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition ar_pd_enolate Ar-Pd(II)(enolate)L_n ar_pd_x->ar_pd_enolate Ketone Enolate reductive_elimination Reductive Elimination product α-Aryl Ketone enolate_coordination Enolate Coordination ar_pd_enolate->pd0 α-Aryl Ketone aryl_halide Ar-X ketone_enolate Ketone Enolate ketone Ketone + Base l_pd0 Pd(0)L_n: Active Catalyst l_ar_pd_x Ar-Pd(II)(X)L_n: Oxidative Addition Complex l_ar_pd_enolate Ar-Pd(II)(enolate)L_n: Arylpalladium Enolate l_product α-Aryl Ketone: Product

Application Notes and Protocols for the Large-Scale Synthesis of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two distinct, scalable synthetic routes for the production of 1-Phenylhexan-2-one (also known as Benzyl Butyl Ketone). The methodologies presented are based on established chemical principles and are designed to be adaptable for large-scale laboratory and industrial applications.

Overview of Synthetic Strategies

Two primary synthesis routes are detailed herein, offering flexibility in starting material selection and reaction conditions.

  • Route 1: Organocadmium-Mediated Acylation. This route involves the preparation of phenylacetyl chloride from phenylacetic acid, followed by a reaction with a dibutylcadmium reagent. This method is noted for its high selectivity in producing ketones and minimizing the formation of tertiary alcohol byproducts.

  • Route 2: Grignard Reagent Acylation. This classic organometallic approach utilizes the reaction of a benzylmagnesium halide (a Grignard reagent) with hexanoyl chloride. This method is widely used in industrial synthesis for its versatility and the ready availability of starting materials.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the two proposed synthesis routes for this compound.

ParameterRoute 1: Organocadmium-Mediated AcylationRoute 2: Grignard Reagent Acylation
Starting Materials Phenylacetic acid, Thionyl chloride, Butylmagnesium bromide, Cadmium chlorideBenzyl chloride, Magnesium, Hexanoyl chloride
Key Intermediates Phenylacetyl chloride, DibutylcadmiumBenzylmagnesium chloride
Overall Yield (estimated) 75-85%70-80%
Reaction Time 6-8 hours4-6 hours
Reaction Temperature 0°C to reflux0°C to reflux
Purification Method Vacuum DistillationVacuum Distillation
Key Advantages High selectivity for ketone formation, reduced byproduct formation.Readily available and cost-effective starting materials.
Key Disadvantages Use of highly toxic cadmium compounds.Potential for Grignard reagent side reactions (e.g., formation of tertiary alcohols).

Experimental Protocols

Route 1: Organocadmium-Mediated Acylation

This protocol is divided into three main stages: the preparation of phenylacetyl chloride, the in-situ generation of dibutylcadmium, and the final acylation reaction.

Stage 1: Synthesis of Phenylacetyl Chloride

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a neutralization trap (e.g., a sodium hydroxide solution), and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.

  • Charging of Reagents: Phenylacetic acid (1.0 equivalent) is charged into the flask.

  • Addition of Thionyl Chloride: Thionyl chloride (1.2 equivalents) is added dropwise to the phenylacetic acid at room temperature with stirring.

  • Reaction: After the addition is complete, the mixture is gently heated to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude phenylacetyl chloride is then purified by vacuum distillation.

Stage 2: Preparation of Dibutylcadmium

  • Reactor Setup: A separate three-neck flask, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, is flame-dried and maintained under a nitrogen atmosphere.

  • Grignard Reagent Preparation: Magnesium turnings (2.2 equivalents) are placed in the flask with a small crystal of iodine. A solution of butyl bromide (2.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Cadmium Chloride Addition: Anhydrous cadmium chloride (1.1 equivalents), previously dried under vacuum, is added portion-wise to the cooled Grignard reagent solution with vigorous stirring.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours, during which a color change and the formation of a precipitate (magnesium halides) will be observed. The resulting solution contains the dibutylcadmium reagent.

Stage 3: Synthesis of this compound

  • Reagent Addition: The previously prepared phenylacetyl chloride (2.0 equivalents), dissolved in anhydrous benzene or toluene, is added dropwise to the stirred dibutylcadmium solution at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.

  • Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Route 2: Grignard Reagent Acylation

This protocol involves the preparation of a benzylmagnesium halide Grignard reagent, followed by its reaction with hexanoyl chloride.

Stage 1: Synthesis of Benzylmagnesium Chloride

  • Reactor Setup: A three-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and maintained under a nitrogen atmosphere.

  • Initiation of Grignard Reaction: Magnesium turnings (1.1 equivalents) and a crystal of iodine are placed in the flask. A solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction may require gentle heating to initiate.

  • Reaction: Once initiated, the reaction is maintained at a gentle reflux by controlling the rate of addition of the benzyl chloride solution. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete consumption of the magnesium.

Stage 2: Synthesis of this compound

  • Reagent Addition: The Grignard solution is cooled to 0°C. A solution of hexanoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

  • Quenching: The reaction is cooled in an ice bath and carefully quenched by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, 5% aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Visualizations

Experimental Workflow Diagrams

G cluster_0 Route 1: Organocadmium-Mediated Acylation pa Phenylacetic Acid pacl_prep Preparation of Phenylacetyl Chloride pa->pacl_prep socl2 Thionyl Chloride socl2->pacl_prep pacl Phenylacetyl Chloride pacl_prep->pacl acylation Acylation Reaction pacl->acylation bu_br Butyl Bromide grignard_prep Grignard Formation bu_br->grignard_prep mg Magnesium mg->grignard_prep cdcl2 Cadmium Chloride dibutyl_cd_prep Dibutylcadmium Formation cdcl2->dibutyl_cd_prep grignard_prep->dibutyl_cd_prep dibutyl_cd Dibutylcadmium dibutyl_cd_prep->dibutyl_cd dibutyl_cd->acylation product1 This compound acylation->product1

Caption: Workflow for the synthesis of this compound via organocadmium-mediated acylation.

G cluster_1 Route 2: Grignard Reagent Acylation bz_cl Benzyl Chloride grignard_prep2 Grignard Formation bz_cl->grignard_prep2 mg2 Magnesium mg2->grignard_prep2 bz_mgcl Benzylmagnesium Chloride grignard_prep2->bz_mgcl acylation2 Acylation Reaction bz_mgcl->acylation2 hex_cl Hexanoyl Chloride hex_cl->acylation2 product2 This compound acylation2->product2 G cluster_0 Route 1: Organocadmium-Mediated Acylation - Reaction Pathway start1 Phenylacetic Acid pacl Phenylacetyl Chloride start1->pacl + SOCl₂ intermediate1 Acylation Adduct pacl->intermediate1 + Dibutylcadmium dibutyl_cd Dibutylcadmium dibutyl_cd->intermediate1 product1 This compound intermediate1->product1 Workup G cluster_1 Route 2: Grignard Reagent Acylation - Reaction Pathway start2 Benzyl Chloride grignard Benzylmagnesium Chloride start2->grignard + Mg intermediate2 Acylation Adduct grignard->intermediate2 + Hexanoyl Chloride hex_cl Hexanoyl Chloride hex_cl->intermediate2 product2 This compound intermediate2->product2 Workup

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-phenylhexan-2-one as a versatile starting material for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate the practical application of these synthetic methodologies.

Introduction to this compound in Heterocyclic Synthesis

This compound, a ketone with both an aliphatic chain and a benzyl group, is a valuable precursor for constructing a variety of heterocyclic rings.[1][2] Its structure, featuring a reactive carbonyl group and adjacent active methylene protons, allows it to participate in a range of cyclization and condensation reactions. This note focuses on its application in the synthesis of three key heterocyclic systems: indoles, pyridines, and pyrimidines.

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction for producing indoles from the reaction of a phenylhydrazine with a ketone or aldehyde.[3][4][5] this compound can serve as the ketone component, reacting with phenylhydrazine to yield a substituted indole. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[5]

// Nodes A [label="this compound +\nPhenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Formation of\nPhenylhydrazone Intermediate", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; C [label="[3,3]-Sigmatropic\nRearrangement (Ene Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rearomatization", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cyclization and\nElimination of NH3", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; F [label="3-Butyl-2-phenyl-1H-indole", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Condensation \n (Acid Catalyst, e.g., Acetic Acid) ", color="#5F6368"]; B -> C [label=" Heat, Acid Catalyst \n (e.g., ZnCl2, PPA) ", color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Caption: Multi-component one-pot synthesis of a substituted pyridine.

Experimental Protocol: Synthesis of a 2-Benzyl-3-butyl-substituted Pyridine

This protocol describes a one-pot condensation reaction. [7] Materials and Reagents:

  • This compound

  • An α,β-unsaturated aldehyde (e.g., acrolein or crotonaldehyde)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Copper(II) nitrate or other oxidizing agent (optional, for aromatization)

  • Ethyl acetate

  • Saturated Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of this compound, 1.2 equivalents of the α,β-unsaturated aldehyde, and 5-10 equivalents of ammonium acetate.

    • Add glacial acetic acid as the solvent.

  • Condensation and Cyclization:

    • Heat the reaction mixture to reflux (approx. 120°C) for 6-12 hours.

    • The reaction may proceed via a dihydropyridine intermediate, which can sometimes be isolated or oxidized in situ. If the reaction stalls at the dihydropyridine stage, an oxidizing agent can be added upon cooling.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Basify the mixture by carefully adding a saturated solution of sodium carbonate until a pH of 8-9 is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue using column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired substituted pyridine.

Data Summary:

PrecursorsAmmonia SourceSolventProduct (Example)Yield (Expected)
This compound, CrotonaldehydeAmmonium AcetateAcetic Acid2-Benzyl-3-butyl-4-methylpyridine40-70%

Note: The final substitution pattern depends on the α,β-unsaturated carbonyl compound used. Yields are estimates based on similar pyridine syntheses.

Synthesis of Pyrimidines

Pyrimidine synthesis often involves the condensation of a β-dicarbonyl compound with an amidine. [6][8]While this compound is not a β-dicarbonyl, it can be used in three-component reactions to build the pyrimidine core. For example, it can react with an orthoformate (as a one-carbon source) and an amidine hydrochloride in the presence of a catalyst.

Experimental Workflow for Pyrimidine Synthesis

Pyrimidine_Synthesis cluster_reactants Reactants A This compound D One-Pot Three-Component Condensation A->D B Triethyl Orthoformate B->D C Amidine Hydrochloride (e.g., Benzamidine HCl) C->D E Intermediate Formation & Intramolecular Cyclization D->E Heat, Catalyst (e.g., ZnCl2) F Dehydration & Aromatization E->F G Substituted Pyrimidine F->G

Caption: Three-component synthesis of a substituted pyrimidine.

Experimental Protocol: Synthesis of a 4-Benzyl-5-butyl-substituted Pyrimidine

This protocol is based on general methodologies for multi-component pyrimidine synthesis. [6][9] Materials and Reagents:

  • This compound

  • Triethyl orthoformate

  • An amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Ammonium acetate or another base

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • To a solution of 1.0 equivalent of this compound in anhydrous ethanol, add 1.5 equivalents of triethyl orthoformate and 1.2 equivalents of the desired amidine hydrochloride.

    • Add 3.0 equivalents of ammonium acetate.

  • Cyclocondensation:

    • Heat the mixture to reflux for 8-16 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by crystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (silica gel, hexanes/ethyl acetate) to afford the pure pyrimidine derivative.

Data Summary:

KetoneC1 SourceN-C-N SourceProduct (Example)Yield (Expected)
This compoundTriethyl OrthoformateBenzamidine HCl4-Benzyl-5-butyl-2-phenylpyrimidine50-80%

Note: The substituent at the 2-position of the pyrimidine ring is determined by the amidine used. Yields are estimates based on analogous multi-component reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylhexan-2-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via three common methods: Acetoacetic Ester Synthesis, Friedel-Crafts Acylation, and Grignard Reaction.

Method 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for preparing ketones.[1][2] It involves the alkylation of an enolate derived from ethyl acetoacetate, followed by hydrolysis and decarboxylation.[1][3]

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields in the acetoacetic ester synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Yield

Potential CauseSuggested Solution
Incomplete Enolate Formation Ensure a sufficiently strong and appropriate base is used. Sodium ethoxide in ethanol is commonly used for ethyl acetoacetate.[1][2] The pKa of the α-hydrogen in ethyl acetoacetate is about 11.[4] The base should be strong enough to completely deprotonate the ester.
Side Reactions of the Enolate The enolate can participate in side reactions such as O-alkylation or reaction with unreacted starting materials. Using a less hindered alkylating agent and controlling the reaction temperature can minimize these side reactions.
Dialkylation The product, mono-alkylated acetoacetic ester, still possesses an acidic proton and can be alkylated a second time.[5][6] To avoid this, use a 1:1 molar ratio of the enolate to the alkylating agent. If dialkylation is desired, a second equivalent of base and alkylating agent can be added.[6]
Incomplete Hydrolysis or Decarboxylation Ensure complete hydrolysis of the ester and subsequent decarboxylation of the β-keto acid by using appropriate acidic or basic conditions and sufficient heating.[1][3]
Poor Quality Reagents Use freshly distilled ethyl acetoacetate and benzyl halide. Ensure the solvent (e.g., ethanol) is anhydrous.

Experimental Workflow for Troubleshooting Acetoacetic Ester Synthesis

G start Low Yield of this compound check_enolate Check Enolate Formation start->check_enolate check_side_reactions Investigate Side Reactions start->check_side_reactions check_dialkylation Analyze for Dialkylation start->check_dialkylation check_hydrolysis Verify Hydrolysis & Decarboxylation start->check_hydrolysis check_reagents Assess Reagent Quality start->check_reagents solution_base Use Stronger/Appropriate Base check_enolate->solution_base solution_conditions Optimize Reaction Temperature & Alkylating Agent check_side_reactions->solution_conditions solution_ratio Use 1:1 Molar Ratio check_dialkylation->solution_ratio solution_hydrolysis Ensure Complete Hydrolysis/Decarboxylation check_hydrolysis->solution_hydrolysis solution_reagents Use Pure & Anhydrous Reagents check_reagents->solution_reagents

Caption: Troubleshooting workflow for low yield in acetoacetic ester synthesis.

Method 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8][9]

Q2: I am attempting to synthesize this compound via Friedel-Crafts acylation of benzene with hexanoyl chloride, but the reaction is not working or the yield is very low. What should I check?

A2: Several factors can inhibit a Friedel-Crafts acylation reaction. The following table outlines common issues and their solutions.

Troubleshooting Friedel-Crafts Acylation

Potential CauseSuggested Solution
Deactivated Aromatic Ring Friedel-Crafts reactions are not effective on aromatic rings with strongly deactivating substituents (e.g., -NO2, -CN, -COR).[7] Since the starting material is benzene, this is not the primary issue, but it's a crucial consideration for substituted benzenes.
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[7] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or sublimed AlCl₃.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive.[7] Therefore, a stoichiometric amount of the catalyst is often required.
Carbocation Rearrangement While less common in acylations than alkylations, rearrangement of the acylium ion can occur under certain conditions.[7] However, with a straight-chain acyl chloride like hexanoyl chloride, this is less likely.
Polyacylation The acylated product is generally less reactive than the starting material, which usually prevents polyacylation.[10] However, with highly activated aromatic rings, it can be a concern.

Logical Relationship for a Successful Friedel-Crafts Acylation

G A Anhydrous Conditions B Active Lewis Acid Catalyst (e.g., AlCl3) A->B E Formation of Acylium Ion B->E C Reactive Aromatic Substrate (Benzene) F Electrophilic Aromatic Substitution C->F D Acylating Agent (Hexanoyl Chloride) D->E E->F G This compound (Product) F->G

Caption: Key requirements for a successful Friedel-Crafts acylation.

Method 3: Grignard Reaction

A Grignard reaction can be used to synthesize this compound, for example, by reacting benzylmagnesium halide with butyraldehyde followed by oxidation of the resulting secondary alcohol.

Q3: I am having trouble with the Grignard synthesis of the precursor to this compound. The reaction is not initiating, or the yield is poor. What are the common pitfalls?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Careful attention to detail is crucial for success.

Common Problems and Solutions in Grignard Synthesis

Potential CauseSuggested Solution
Reaction Fails to Initiate Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Low Yield of Grignard Reagent The presence of any protic functional groups (e.g., -OH, -NH, -COOH) in the starting materials or solvent will quench the Grignard reagent.[11] Ensure all reagents and solvents are scrupulously dry.
Side Reactions Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a significant side reaction, especially with primary halides. Adding the alkyl halide slowly to the magnesium suspension can minimize this.
Low Yield of Alcohol Product Ensure the carbonyl compound (e.g., butyraldehyde) is also anhydrous. Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
Incomplete Oxidation If synthesizing the ketone from the secondary alcohol, ensure the oxidizing agent (e.g., PCC, Swern oxidation) is used in sufficient quantity and under the correct conditions to achieve full conversion.

Experimental Workflow for Grignard Synthesis and Subsequent Oxidation

G start Synthesis of this compound via Grignard grignard_formation Formation of Benzylmagnesium Halide start->grignard_formation reaction_with_aldehyde Reaction with Butyraldehyde grignard_formation->reaction_with_aldehyde workup Aqueous Workup reaction_with_aldehyde->workup oxidation Oxidation of 1-Phenylhexan-2-ol workup->oxidation purification Purification oxidation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Frequently Asked Questions (FAQs)

General Questions

Q4: Which synthetic method generally provides the highest yield for this compound?

A4: The yield can vary significantly depending on the specific reaction conditions and the purity of the reagents for each method. The acetoacetic ester synthesis is often a reliable method for preparing ketones and can provide good yields.[1] However, with careful optimization, both Friedel-Crafts acylation and the Grignard reaction followed by oxidation can also be high-yielding. A direct comparison of yields would require standardized and optimized protocols for each method.

Q5: What are the common byproducts I should expect in the synthesis of this compound?

A5:

  • Acetoacetic Ester Synthesis: Potential byproducts include the dialkylated product (2,2-dibenzyl acetoacetic ester derivative before decarboxylation) and products from O-alkylation.

  • Friedel-Crafts Acylation: Byproducts can include polysubstituted products (though less likely for acylation) and isomers if a substituted benzene is used.[7]

  • Grignard Reaction: The main byproduct is often the Wurtz coupling product (1,2-diphenylethane in the case of benzylmagnesium halide). Unreacted starting materials may also be present.

Q6: How can I effectively purify the final product, this compound?

A6: this compound is a liquid at room temperature. The most common method for purification is fractional distillation under reduced pressure (vacuum distillation).[12][13] This is particularly effective for separating it from starting materials and byproducts with different boiling points. Column chromatography on silica gel can also be used for purification, especially for removing non-volatile impurities.

Method-Specific Questions

Q7: In the acetoacetic ester synthesis, can I use a different base than sodium ethoxide?

A7: Yes, other strong bases can be used, but it is crucial to match the alkoxide base to the ester to avoid transesterification.[1] For example, if you are using methyl acetoacetate, you should use sodium methoxide. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used.

Q8: For the Friedel-Crafts acylation, can I use a catalytic amount of AlCl₃?

A8: Generally, no. The ketone product forms a stable complex with AlCl₃, which deactivates the catalyst.[7] Therefore, at least a stoichiometric amount of the Lewis acid is required for the reaction to go to completion.

Q9: In the Grignard reaction, is it better to use benzylmagnesium chloride or bromide?

A9: Both benzylmagnesium chloride and bromide can be used effectively. Benzylmagnesium chloride is sometimes preferred as it can be more stable and less prone to Wurtz coupling. However, benzyl bromide is often more reactive and may be easier to initiate the Grignard formation. The choice may depend on the availability and purity of the starting benzyl halide.

Data Presentation

The following table summarizes the impact of various parameters on the yield of this compound synthesis, based on general principles of the respective reactions. Specific yield percentages are highly dependent on the exact experimental conditions and are therefore presented qualitatively.

Impact of Reaction Parameters on Yield

Synthetic MethodParameterEffect on YieldRationale
Acetoacetic Ester Synthesis Base StrengthIncreases (up to a point)Ensures complete formation of the nucleophilic enolate.[1]
Reaction TemperatureVariable Higher temperatures can increase reaction rate but may also promote side reactions like O-alkylation.
Molar Ratio (Enolate:Alkyl Halide)Optimal at 1:1 A higher ratio of alkyl halide can lead to undesired dialkylation.[5]
Friedel-Crafts Acylation Catalyst Purity (Anhydrous)Significantly Increases Moisture deactivates the Lewis acid catalyst.[7]
Catalyst StoichiometryIncreases (up to stoichiometric amount)The product-catalyst complex requires a stoichiometric amount of catalyst for completion.[7]
Reaction TemperatureVariable Needs to be optimized to balance reaction rate and prevent side reactions or decomposition.
Grignard Reaction Anhydrous ConditionsCritically Increases Any protic solvent will quench the Grignard reagent.[11]
Rate of Addition of CarbonylIncreases Slow addition at low temperature controls the exothermic reaction and minimizes side reactions.
Purity of MagnesiumIncreases An oxide layer on the magnesium can prevent the reaction from initiating.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Note: These are illustrative and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acetoacetic Ester Synthesis
  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • Alkylation: After the addition is complete, add benzyl chloride dropwise to the solution.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous hydrochloric acid. Heat the mixture to reflux to hydrolyze the ester and decarboxylate the resulting β-keto acid.

  • Workup: After cooling, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation
  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

  • Acyl Chloride Addition: Cool the suspension in an ice bath and add hexanoyl chloride dropwise with vigorous stirring.

  • Benzene Addition: Add benzene dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous calcium chloride, remove the solvent, and purify by vacuum distillation.

Protocol 3: Grignard Reaction and Oxidation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of a solution of benzyl bromide in anhydrous diethyl ether from the dropping funnel.

  • Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining benzyl bromide solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Oxidation: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent to obtain the crude 1-phenylhexan-2-ol. Dissolve the crude alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC). Stir until the oxidation is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

References

Optimizing reaction conditions for the synthesis of aromatic ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aromatic ketones?

A1: The most prevalent method for synthesizing aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reaction is widely used due to its versatility in forming carbon-carbon bonds and its applicability to a wide range of aromatic substrates.

Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

A2: Low or no yield in a Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic substrate can render it too unreactive for acylation.[1]

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in the reaction will hydrolyze the catalyst, rendering it inactive.[2] Additionally, the catalyst can form a strong complex with the product ketone, which may require a stoichiometric amount of the catalyst for the reaction to proceed to completion.

  • Substrate Incompatibility: Aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups are generally unsuitable for Friedel-Crafts acylation as the Lewis acid will coordinate with the lone pair of electrons on the nitrogen or oxygen atom, deactivating the ring.

Q3: What are some common side reactions observed during the synthesis of aromatic ketones?

A3: Side reactions can lead to impurities and lower yields. Common side reactions include:

  • Polyacylation: Although less common than polyalkylation in Friedel-Crafts reactions, it can occur under forcing conditions. The acyl group is deactivating, which generally prevents further acylation.

  • Rearrangement of the Acyl Group: This is not a concern in Friedel-Crafts acylation as the acylium ion is resonance-stabilized and does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.

  • Reaction with Solvent: The choice of solvent is crucial. Reactive solvents can compete with the aromatic substrate in the acylation reaction.

Q4: Are there alternative, "greener" methods for synthesizing aromatic ketones?

A4: Yes, several alternative methods are being explored to overcome the limitations of traditional Friedel-Crafts acylation, particularly the use of stoichiometric and moisture-sensitive Lewis acids. Some of these include:

  • Using solid acid catalysts: These are often more environmentally friendly and can be recycled.

  • Photoredox catalysis: Visible-light-induced methods offer mild reaction conditions for the synthesis of aromatic ketones.[3][4]

  • Transition-metal-catalyzed cross-coupling reactions: These methods provide alternative routes to aromatic ketones with high functional group tolerance.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Deactivated Aromatic Substrate Check the electronic nature of your substituents. If strongly deactivating groups are present, consider an alternative synthetic route.
Inactive Catalyst Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use a fresh, high-quality Lewis acid catalyst.
Insufficient Catalyst In many cases, a stoichiometric amount of the Lewis acid is required due to complexation with the product. Try increasing the catalyst loading.
Low Reaction Temperature While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring the reaction progress.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Isomer Formation The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The choice of solvent can also influence isomer distribution. In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamic product.[5]
Side Reactions with Solvent Use an inert solvent that does not react under the reaction conditions. Dichloromethane, carbon disulfide, and nitrobenzene are common choices.
Impure Starting Materials Ensure the purity of your aromatic substrate, acylating agent, and catalyst. Purify starting materials if necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation

Parameter Condition Notes
Aromatic Substrate Benzene, Toluene, Anisole, etc.Must not be strongly deactivated.
Acylating Agent Acetyl chloride, Benzoyl chloride, Acetic anhydrideAcyl halides are generally more reactive.
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃AlCl₃ is the most common but very moisture-sensitive.
Catalyst Stoichiometry 1.0 - 1.2 equivalentsOften required in stoichiometric amounts.
Solvent Dichloromethane (DCM), Carbon disulfide (CS₂), NitrobenzeneChoice can affect yield and regioselectivity.
Temperature 0 °C to refluxReaction temperature depends on the reactivity of the substrate.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or GC.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of acetophenone from benzene and acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Benzene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, add a solution of benzene (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition of benzene, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure acetophenone.[6]

Protocol 2: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol outlines the synthesis of benzophenone from benzene and benzoyl chloride.

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Follow the same setup as in Protocol 1.

  • Suspend anhydrous aluminum chloride (1.1 eq) in anhydrous benzene (which also acts as the solvent).

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.0 eq) dropwise over 1 hour with constant stirring.

  • After the addition, continue stirring at room temperature for 3 hours.

  • Perform the work-up as described in Protocol 1 (steps 7-10).

  • Purify the crude product by recrystallization or distillation to yield benzophenone.[7][8]

Mandatory Visualization

experimental_workflow start Start: Define Target Aromatic Ketone reagents Select Reagents: Aromatic Substrate Acylating Agent start->reagents catalyst Select Catalyst: Lewis Acid (e.g., AlCl₃) reagents->catalyst conditions Set Reaction Conditions: Solvent, Temperature catalyst->conditions reaction Perform Reaction (Anhydrous Conditions) conditions->reaction workup Work-up: Quench, Extract, Wash reaction->workup purification Purification: Distillation/Recrystallization workup->purification analysis Analysis: NMR, IR, GC-MS purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the synthesis of aromatic ketones.

troubleshooting_low_yield start Low/No Yield Observed check_substrate Is the aromatic ring strongly deactivated? start->check_substrate yes_deactivated Alternative synthetic route required check_substrate->yes_deactivated Yes no_deactivated Check Catalyst and Conditions check_substrate->no_deactivated No check_catalyst Was the catalyst fresh and handled under anhydrous conditions? no_deactivated->check_catalyst no_catalyst Repeat with fresh catalyst and dry glassware/solvents check_catalyst->no_catalyst No yes_catalyst Check Catalyst Loading check_catalyst->yes_catalyst Yes check_loading Is catalyst loading stoichiometric? yes_catalyst->check_loading no_loading Increase catalyst to ≥1 equivalent check_loading->no_loading No yes_loading Optimize Temperature and Reaction Time check_loading->yes_loading Yes

Caption: Troubleshooting guide for low yield in aromatic ketone synthesis.

References

Technical Support Center: Purification of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the challenges associated with the purification of 1-Phenylhexan-2-one. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis, most commonly through Friedel-Crafts acylation. Potential impurities include:

  • Unreacted Starting Materials: Residual benzene and hexanoyl chloride.

  • Polysubstituted Byproducts: Di- or tri-acylated benzene rings.

  • Isomeric Products: Positional isomers of the hexanoyl group on the phenyl ring (e.g., 1-phenylhexan-3-one or 1-phenylhexan-4-one), although the 2-position is generally favored.

  • Reaction with Catalyst: Complex formation with the Lewis acid catalyst (e.g., aluminum chloride).

  • Side-Reaction Products: Products from self-condensation of the ketone or other side reactions.

Q2: My this compound sample is a yellow to brown oil. What causes the color and how can I remove it?

A2: The coloration is likely due to polymeric or high-molecular-weight byproducts formed during the synthesis or degradation of the product. These impurities can often be removed by column chromatography or distillation. Activated carbon treatment can also be effective but may lead to loss of the desired product.

Q3: I am having trouble separating this compound from an impurity with a very similar boiling point. What is the best approach?

A3: When fractional distillation is ineffective due to close boiling points, high-performance liquid chromatography (HPLC) or flash column chromatography are the recommended methods.[1][2] These techniques separate compounds based on polarity differences rather than boiling points. Optimizing the stationary and mobile phases is crucial for achieving good separation.

Q4: Can this compound be purified by crystallization?

A4: this compound is a liquid at room temperature, which makes direct crystallization challenging.[3] However, it may be possible to induce crystallization at low temperatures using a suitable solvent system. Another approach is to derivatize the ketone to a solid derivative, purify the solid by recrystallization, and then regenerate the pure ketone.

Troubleshooting Guides

Challenge 1: Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Systematically vary the polarity of the eluent. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides the best separation (a significant difference in Rf values) between this compound and the impurities.

  • Possible Cause 2: Co-elution of impurities with similar polarities.

    • Solution: If optimizing the solvent system in normal-phase chromatography is insufficient, consider switching to a different stationary phase. Reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide a different selectivity and may resolve the co-eluting compounds.[1]

  • Possible Cause 3: The compound is streaking or tailing on the column.

    • Solution: This can be due to overloading the column or strong interactions with the stationary phase. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. If tailing persists, adding a small amount of a modifier to the eluent, such as a trace of acetic acid, can sometimes improve peak shape for ketones.

Challenge 2: Distillation Difficulties

Problem: The product decomposes during distillation.

  • Possible Cause: The boiling point of this compound (approximately 258 °C at atmospheric pressure) is high, and prolonged heating can lead to thermal degradation.

    • Solution: Use vacuum distillation to lower the boiling point of the compound.[4] This allows the distillation to be performed at a lower temperature, minimizing the risk of decomposition. Ensure a stable vacuum and use a heating mantle with a stirrer for even heating.

Problem: Incomplete separation from impurities with close boiling points.

  • Possible Cause: The efficiency of the distillation column is insufficient.

    • Solution: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.

Challenge 3: Crystallization Failures

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to the formation of an amorphous oil rather than an ordered crystal lattice.[5]

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

    • Solution: The crude oil may need to be pre-purified by another method, such as column chromatography, to remove impurities that interfere with crystal formation.

  • Possible Cause 3: The compound has a low melting point.

    • Solution: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[6][7] If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation 95-98%Good for large quantities; effective for removing non-volatile impurities.May not separate impurities with similar boiling points; risk of thermal decomposition.
Flash Column Chromatography 98-99.5%High resolution for compounds with different polarities; versatile.Can be time-consuming and requires significant solvent volumes for large scales.
Preparative HPLC >99.5%Excellent separation efficiency; can resolve very similar compounds.Expensive; limited sample capacity per run; requires specialized equipment.
Low-Temperature Crystallization >99% (if successful)Can yield very pure material; cost-effective.Can be difficult to achieve for an oil; may result in low recovery.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Distillation: Begin stirring and slowly evacuate the system to the desired pressure. Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system. For this compound, a starting point could be a 95:5 to 90:10 mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Purification Chromatography Column Chromatography Distillation->Chromatography Further Purification Analysis Purity Analysis (GC-MS, HPLC) Chromatography->Analysis Analysis->Chromatography Repurify Pure Pure Product (>99%) Analysis->Pure Meets Specs

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Challenge Encountered ImpurityType Identify Impurity Type Start->ImpurityType BoilingPoint Different Boiling Points? ImpurityType->BoilingPoint Polarity Different Polarities? BoilingPoint->Polarity No Distill Use Fractional Vacuum Distillation BoilingPoint->Distill Yes Column Use Column Chromatography Polarity->Column Yes HPLC Consider Preparative HPLC Polarity->HPLC No End Pure Product Distill->End Column->End HPLC->End

Caption: A decision tree for troubleshooting purification challenges.

References

Troubleshooting common issues in ketone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ketone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find answers to common issues encountered during ketone synthesis reactions, detailed experimental protocols, and data-driven insights to optimize your experiments.

Troubleshooting Guides

Low Reaction Yield

Low yields are a common challenge in ketone synthesis. The following table outlines potential causes and solutions for three widely used synthetic methods.

Symptom Potential Cause Suggested Solution Applicable Reactions
Low or No Product Formation Poor quality or inactive reagents. Ensure starting materials are pure and dry. Use freshly opened solvents and reagents. Titrate organometallic reagents before use to determine their exact concentration.Friedel-Crafts Acylation, Oxidation of Alcohols, Grignard Reaction with Nitriles
Incorrect reaction temperature. Optimize the reaction temperature. Some reactions require cooling to prevent side reactions, while others need heating to proceed at a reasonable rate.Friedel-Crafts Acylation, Oxidation of Alcohols, Grignard Reaction with Nitriles
Presence of moisture or air. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like Grignard reagents or Lewis acids.Friedel-Crafts Acylation, Grignard Reaction with Nitriles
Incomplete Conversion of Starting Material Insufficient reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Extend the reaction time if the starting material is not fully consumed.Friedel-Crafts Acylation, Oxidation of Alcohols, Grignard Reaction with Nitriles
Inadequate mixing. Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures.Friedel-Crafts Acylation, Oxidation of Alcohols, Grignard Reaction with Nitriles
Catalyst deactivation. For catalytic reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents. In Friedel-Crafts acylation, the Lewis acid catalyst can be deactivated by complexation with the product ketone, necessitating the use of stoichiometric amounts.[1]Friedel-Crafts Acylation
Product Loss During Workup Improper extraction or purification. Optimize the workup procedure. Ensure the correct pH for aqueous washes and use the appropriate solvent for extraction. Choose a suitable purification method (e.g., distillation, chromatography) to minimize product loss.Friedel-Crafts Acylation, Oxidation of Alcohols, Grignard Reaction with Nitriles

Troubleshooting Low Yield Workflow

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK CheckInertness Ensure Anhydrous and Inert Atmosphere CheckConditions->CheckInertness Conditions OK MonitorReaction Monitor Reaction Progress (TLC, GC) CheckInertness->MonitorReaction Atmosphere OK OptimizeWorkup Optimize Workup and Purification MonitorReaction->OptimizeWorkup Reaction Complete Success Yield Improved OptimizeWorkup->Success

Caption: A decision tree for troubleshooting low reaction yields.

Unexpected Side Products

The formation of unexpected side products can complicate purification and reduce the yield of the desired ketone.

Observed Side Product Potential Cause Suggested Solution Applicable Reactions
Polyacylated Products The aromatic ring of the product is still activated towards acylation. This is less common in Friedel-Crafts acylation compared to alkylation because the acyl group is deactivating.[2] However, if observed, use a less reactive acylating agent or a milder Lewis acid.Friedel-Crafts Acylation
Rearranged Products Rearrangement of the acylium ion. While less common than in Friedel-Crafts alkylation, rearrangements can occur.[2] Using a milder Lewis acid or lower reaction temperatures can sometimes minimize this.Friedel-Crafts Acylation
Over-oxidation to Carboxylic Acid Use of a strong oxidizing agent on a primary alcohol-derived aldehyde. When oxidizing a primary alcohol to an aldehyde, use a mild oxidizing agent like pyridinium chlorochromate (PCC) and distill the aldehyde as it forms to prevent further oxidation.[3]Oxidation of Alcohols
Tertiary Alcohol from Grignard Reaction The initially formed ketone reacts with a second equivalent of the Grignard reagent. This is a common side reaction. To minimize it, use a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), which is less likely to add to the ketone product.Grignard Reaction with Nitriles
Formation of Biphenyl Coupling of unreacted aryl halide with the Grignard reagent. This side product is favored at higher concentrations of the aryl halide and elevated temperatures.[4] Add the aryl halide slowly to the magnesium turnings and maintain a moderate reaction temperature.Grignard Reagent Formation

Friedel-Crafts Acylation: Regioselectivity Issues

Regioselectivity cluster_ortho_para Activating Group (e.g., -OCH3) cluster_meta Deactivating Group (e.g., -NO2) Anisole Anisole Ortho Ortho-acylated Anisole->Ortho Minor Product Para Para-acylated (Major) Anisole->Para Major Product Nitrobenzene Nitrobenzene Meta Meta-acylated Nitrobenzene->Meta

Caption: Regioselectivity in Friedel-Crafts acylation is directed by the substituent on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation not working on a substituted benzene ring?

A: Friedel-Crafts reactions, including acylation, are sensitive to the substituents on the aromatic ring. Strongly deactivated aromatic compounds, such as those with nitro or amino groups, may not react effectively.[2] Aryl amines, for instance, can form unreactive complexes with the Lewis acid catalyst.[5]

Q2: How can I prevent the over-oxidation of a primary alcohol to a carboxylic acid when I want to synthesize an aldehyde?

A: To stop the oxidation at the aldehyde stage, you should use a mild oxidizing agent like pyridinium chlorochromate (PCC).[3] It is also crucial to remove the aldehyde from the reaction mixture as it forms, typically by distillation, as it has a lower boiling point than the starting alcohol.[3]

Q3: My Grignard reaction with a nitrile is giving a low yield of the ketone. What could be the problem?

A: Grignard reagents are highly reactive and sensitive to moisture and air. Ensure all your glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere.[4] Additionally, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the nitrile, leading to side products. Slow addition of the Grignard reagent to the nitrile at low temperatures can help minimize this.

Q4: What are the advantages of using an organocuprate (Gilman reagent) instead of a Grignard reagent for ketone synthesis?

A: Organocuprates are less reactive than Grignard reagents. This lower reactivity is advantageous when reacting with acyl chlorides, as they will typically add only once to form the ketone without proceeding to react with the ketone product to form a tertiary alcohol.

Q5: Can I use any Lewis acid for a Friedel-Crafts acylation?

A: While various Lewis acids can be used, aluminum chloride (AlCl₃) is the most common. However, the choice of Lewis acid can influence the reaction's outcome. Milder Lewis acids, such as zinc chloride (ZnCl₂), may be used for highly reactive aromatic compounds to avoid side reactions.[1] The reactivity of the Lewis acid should be matched to the reactivity of the aromatic substrate.

Experimental Protocols

Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with acetyl chloride to produce 4-methoxyacetophenone.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a dry 500-mL three-necked round-bottom flask equipped with a reflux condenser, a separatory funnel, and a stopper. Connect a gas trap to the top of the condenser.[6]

  • Reagent Addition: In a fume hood, quickly and carefully weigh 105 mmol of anhydrous aluminum chloride and transfer it to the flask using a powder funnel. Add 25 mL of dichloromethane to the flask.[6]

  • Cool the flask in an ice-water bath.

  • Prepare a solution of acetyl chloride (1.1 equivalents relative to anisole) in 10 mL of dichloromethane and add it to the separatory funnel. Add this solution dropwise to the stirred aluminum chloride suspension over approximately 15 minutes.[6]

  • Prepare a solution of anisole (0.75 equivalents relative to acetyl chloride) in 10 mL of dichloromethane and add it to the same separatory funnel. Add this solution dropwise to the cooled reaction mixture over approximately 30 minutes.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.[6]

  • Workup: Carefully pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated hydrochloric acid. Stir for 10-15 minutes.[6]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 30 mL of dichloromethane and combine the organic layers.

  • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or recrystallization.

Oxidation of a Secondary Alcohol using Pyridinium Chlorochromate (PCC)

This protocol outlines the oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Celite or silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, suspend PCC (1.2 equivalents) in dichloromethane (5 volumes). Add Celite to the mixture.[7]

  • Reagent Addition: Prepare a solution of the secondary alcohol (1 equivalent) in dichloromethane (5 volumes).

  • Cool the PCC suspension to 0°C in an ice bath.

  • Add the alcohol solution to the stirred PCC suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours. Monitor the reaction progress by TLC. A black, tar-like precipitate will form.[7][8]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing the pad with additional dichloromethane.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography if necessary.

Synthesis of Propiophenone from Benzonitrile via Grignard Reaction

This protocol describes the synthesis of propiophenone from benzonitrile and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Benzonitrile

  • Aqueous sulfuric acid (e.g., 3 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.1 equivalents) in an oven-dried round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of ethyl bromide (1 equivalent) in anhydrous diethyl ether to the addition funnel.

    • Add a few drops of the ethyl bromide solution to initiate the reaction. The solution should become cloudy and start to boil.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Prepare a solution of benzonitrile (1 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

    • Add the benzonitrile solution dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing ice and slowly add aqueous sulfuric acid to hydrolyze the intermediate imine.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure.

  • Purification: The crude propiophenone can be purified by distillation.

Data and Comparisons

Comparison of Oxidizing Agents for Secondary Alcohols
Oxidizing Agent Typical Yield Range Advantages Disadvantages
Pyridinium Chlorochromate (PCC) 80-95%Mild, selective for alcohols, does not oxidize aldehydes further.[9]Chromium-based reagent (toxic), can be acidic.[10]
Sodium Dichromate/H₂SO₄ (Jones Reagent) 70-90%Strong, inexpensive.Harshly acidic, chromium-based (toxic), can cause over-oxidation or side reactions with sensitive functional groups.[11]
Dess-Martin Periodinane (DMP) 90-99%Mild, high-yielding, neutral conditions.Expensive, can be explosive under certain conditions.
Swern Oxidation (DMSO, (COCl)₂, Et₃N) 85-98%Mild, high-yielding, avoids heavy metals.Requires low temperatures (-78°C), produces foul-smelling dimethyl sulfide.[10]

General Ketone Synthesis Workflow

KetoneSynthesisWorkflow Start Select Synthesis Method ReagentPrep Prepare and Purify Reagents Start->ReagentPrep ReactionSetup Set Up Reaction Under Appropriate Conditions ReagentPrep->ReactionSetup Reaction Run and Monitor Reaction ReactionSetup->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (Distillation, Chromatography, etc.) Workup->Purification Analysis Analyze Product (NMR, IR, MS) Purification->Analysis FinalProduct Pure Ketone Analysis->FinalProduct

Caption: A general experimental workflow for ketone synthesis.

References

Technical Support Center: Purification of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in samples of 1-Phenylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a this compound sample?

Impurities in a this compound sample typically originate from the synthetic route used for its preparation. Common sources include:

  • Unreacted Starting Materials: Residual precursors from the synthesis are a primary source of contamination.

  • Byproducts of the Reaction: Side reactions can generate structurally related impurities.

  • Reagents and Solvents: Incomplete removal of reagents, catalysts, or solvents used during the synthesis and workup.

  • Degradation Products: The desired product may degrade over time or upon exposure to air, light, or extreme temperatures.

Q2: My this compound sample is discolored (e.g., yellow or brown). What could be the cause?

Discoloration, typically a yellow to brown hue, often indicates the presence of impurities. Potential causes include:

  • Aldol Condensation Byproducts: Self-condensation of the ketone or condensation with other carbonyl-containing impurities can lead to colored, unsaturated compounds.

  • Oxidation Products: Exposure to air can lead to the formation of colored oxidation byproducts.

  • Residual Catalysts or Reagents: Trace amounts of certain catalysts or reagents from the synthesis can cause discoloration.

Q3: I observe an unexpected peak in my NMR or GC-MS analysis. How can I identify the impurity?

Identifying an unknown impurity requires a systematic approach:

  • Analyze the Synthetic Route: Consider the starting materials, reagents, and potential side reactions of the synthesis used to prepare the this compound. This will provide clues about the likely structure of the impurity.

  • Consult Spectral Databases: Compare the spectral data (NMR, MS, IR) of the impurity with known compounds in spectral databases.

  • Isolate the Impurity: If the impurity is present in a significant amount, consider isolating it using preparative chromatography for more detailed structural analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Presence of Starting Materials
  • Scenario: Your analysis (e.g., GC-MS, NMR) indicates the presence of unreacted starting materials such as phenylacetic acid, phenylacetonitrile, or benzaldehyde.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: If the starting material has a different acidity or basicity than this compound, an acid-base extraction can be effective. For example, unreacted phenylacetic acid can be removed by washing the organic solution with a mild base like sodium bicarbonate solution.

    • Chromatography: Flash column chromatography is a highly effective method for separating the product from unreacted starting materials based on polarity differences.

    • Distillation: If the starting material has a significantly different boiling point from this compound, fractional distillation under reduced pressure can be employed.

Problem 2: Contamination with Aldol Condensation Byproducts
  • Scenario: The sample is colored, and analysis suggests the presence of higher molecular weight, unsaturated ketones.

  • Troubleshooting Steps:

    • Column Chromatography: Aldol condensation products are typically more polar than this compound and can be effectively removed by silica gel chromatography.

    • Distillation: These byproducts often have much higher boiling points, allowing for purification of the desired ketone by vacuum distillation.

Problem 3: Residual Solvents
  • Scenario: Your ¹H NMR spectrum shows characteristic peaks for common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Troubleshooting Steps:

    • Rotary Evaporation: Ensure the sample has been thoroughly concentrated on a rotary evaporator, possibly with gentle heating.

    • High Vacuum: Placing the sample under a high vacuum for several hours can effectively remove residual volatile solvents.

    • Azeotropic Removal: In some cases, adding a solvent that forms a low-boiling azeotrope with the residual solvent and then removing it by rotary evaporation can be effective.

Quantitative Data Summary

The following table summarizes key physical properties of this compound, which are critical for selecting the appropriate purification method.

PropertyValueReference
Molecular Weight 176.25 g/mol [1][2]
Boiling Point 258 °C at 760 mmHgN/A
153 °C at 20 mmHgN/A
Appearance Slightly yellow liquidN/A

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for removing polar and non-polar impurities.

  • Slurry Preparation: Dissolve the crude this compound sample in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pack a glass column with silica gel, using a slurry method with the chosen eluent.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Place the crude this compound sample into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Characterization: Confirm the purity of the collected fraction using an appropriate analytical technique (e.g., GC-MS or NMR).

Visualizations

Purification_Workflow Crude_Sample Crude this compound Initial_Analysis Initial Purity Analysis (TLC, GC-MS, NMR) Crude_Sample->Initial_Analysis Decision Impurity Type? Initial_Analysis->Decision Volatile_Impurities Volatile Impurities (e.g., Solvents) Decision->Volatile_Impurities  Volatile Non_Volatile_Impurities Non-Volatile or Polar Impurities Decision->Non_Volatile_Impurities Non-Volatile / Polarity Difference Vacuum_Distillation Vacuum Distillation Volatile_Impurities->Vacuum_Distillation Column_Chromatography Column Chromatography Non_Volatile_Impurities->Column_Chromatography Final_Analysis Final Purity Analysis Vacuum_Distillation->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Identification Discoloration Discoloration (Yellow/Brown) Possible Causes: - Aldol Byproducts - Oxidation Start->Discoloration Extra_Peaks Unexpected Peaks (NMR/GC-MS) Possible Causes: - Starting Materials - Byproducts - Solvents Start->Extra_Peaks Low_Yield Low Yield After Purification Possible Causes: - Product Loss During Transfer - Inefficient Separation Start->Low_Yield Solution_Discoloration Solution: - Column Chromatography - Charcoal Treatment (use with caution) Discoloration->Solution_Discoloration Solution_Peaks Solution: - Acid-Base Extraction - Column Chromatography - Vacuum Distillation Extra_Peaks->Solution_Peaks Solution_Yield Solution: - Optimize Purification Parameters - Careful Handling and Transfers Low_Yield->Solution_Yield

Caption: A troubleshooting guide for common issues in this compound purification.

References

Stability issues of 1-Phenylhexan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenylhexan-2-one for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected degradation of my this compound sample during storage. What are the recommended storage conditions?

A1: this compound is generally stable under normal conditions. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[1] Prolonged exposure to light should also be avoided. If you are still observing degradation, consider the following:

  • Container Material: Ensure you are using an inert container material (e.g., amber glass) to prevent any potential reactions.

  • Headspace: Minimize the headspace in the container to reduce contact with air, which can contribute to oxidative degradation.

  • Purity of Solvents: If dissolved in a solvent for storage, ensure the solvent is of high purity and free from peroxides or other reactive impurities.

Q2: My experimental results are inconsistent, and I suspect my this compound is degrading during the experiment. What factors could be causing this?

A2: Several factors during an experiment can lead to the degradation of this compound. Consider the following troubleshooting steps:

  • pH of the Medium: Extreme pH conditions can potentially lead to degradation. If your experimental medium is strongly acidic or basic, this could be a contributing factor. It is advisable to perform control experiments to assess the stability of this compound in your specific buffer or solvent system.

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1] Check all your reagents for potential oxidizing properties. Even dissolved oxygen can sometimes play a role, especially under elevated temperatures or upon exposure to light.

  • Light Exposure: Aromatic ketones can be susceptible to photo-oxidative degradation.[2][3] If your experiment is conducted under bright light, try performing it in a dark room or using amber-colored glassware to minimize light exposure.

  • Elevated Temperatures: High temperatures can accelerate degradation processes. Evaluate the thermal stability of this compound at the temperatures used in your experiment. Consider running a control sample at a lower temperature to see if the degradation is mitigated.

Q3: I need to perform forced degradation studies on this compound. What are the typical stress conditions I should use?

A3: Forced degradation studies are crucial to understand the stability of a molecule.[4][5] Based on ICH guidelines, the following conditions are recommended for this compound:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Use a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid or a solution to dry heat (e.g., 70°C).

  • Photolytic Degradation: Expose the sample to a combination of UV and visible light.

The goal is to achieve 5-20% degradation to identify the primary degradation products.[6]

Stability Profile of this compound

The following table summarizes the expected stability of this compound under various stress conditions based on general principles for aromatic ketones. This information is intended as a guideline for experimental design.

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic 0.1 M HCl, 60°CLikely stable, but monitor for potential side reactions.Minimal degradation expected.
0.1 M NaOH, RTGenerally stable; higher temperatures may induce minor degradation.Minimal degradation expected.
Oxidative 3% H₂O₂, RTSusceptible to oxidation.Benzoic acid, smaller aliphatic acids, and other oxidation products.
Thermal 70°C (Dry Heat)Expected to be relatively stable.Minor degradation products may form upon prolonged exposure.
Photolytic UV/Vis LightPotentially susceptible to photo-degradation, especially in the presence of oxygen.[2][3]Photo-oxidation products.

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • Dissolve the sample in methanol to prepare a 1 mg/mL solution.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV and visible light in a photostability chamber.

    • Analyze samples at appropriate time intervals by HPLC.

  • HPLC Analysis:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 20 µL

Visualizations

G Troubleshooting Experimental Degradation of this compound start Inconsistent Results or Unexpected Degradation check_pH Is the experimental medium strongly acidic or basic? start->check_pH check_oxidants Are there any oxidizing agents present? check_pH->check_oxidants No remedy_pH Perform control experiments to assess stability in the medium. check_pH->remedy_pH Yes check_light Is the experiment exposed to bright light? check_oxidants->check_light No remedy_oxidants Remove or quench oxidizing agents. check_oxidants->remedy_oxidants Yes check_temp Is the experiment run at elevated temperatures? check_light->check_temp No remedy_light Use amber glassware or conduct in a dark environment. check_light->remedy_light Yes remedy_temp Run a control at a lower temperature. check_temp->remedy_temp Yes end_node Problem Resolved check_temp->end_node No remedy_pH->end_node remedy_oxidants->end_node remedy_light->end_node remedy_temp->end_node

Caption: Troubleshooting workflow for unexpected degradation.

G Plausible Oxidative Degradation Pathway of this compound parent This compound intermediate Intermediate Species (e.g., Peroxides) parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->intermediate product1 Benzoic Acid intermediate->product1 product2 Aliphatic Acids/ Smaller Fragments intermediate->product2

Caption: Potential oxidative degradation pathway.

References

Scaling up the synthesis of 1-Phenylhexan-2-one: problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Phenylhexan-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the acetoacetic ester synthesis. This method involves the alkylation of an acetoacetic ester (typically ethyl acetoacetate) with a benzyl halide, followed by hydrolysis and decarboxylation to yield the desired ketone.[1][2] This route is favored for its use of readily available starting materials and generally good yields.

Q2: What are the primary challenges when scaling up the acetoacetic ester synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The initial deprotonation of ethyl acetoacetate and the subsequent alkylation can be exothermic, requiring efficient heat management to prevent runaway reactions and the formation of byproducts.

  • Byproduct Formation: Competing reactions, such as O-alkylation and dialkylation of the acetoacetic ester, can reduce the yield and complicate purification.

  • Product Isolation and Purification: Separating the desired this compound from unreacted starting materials, the acetoacetic ester intermediate, and other byproducts can be challenging at a larger scale, often requiring fractional distillation under reduced pressure.

  • Waste Management: The process generates significant aqueous waste from the hydrolysis and neutralization steps, which requires appropriate treatment and disposal.

Q3: Are there viable alternative industrial-scale synthetic routes to this compound?

A3: While the acetoacetic ester synthesis is common, other methods for producing aromatic ketones exist, although they may be less direct for this specific molecule. These can include Friedel-Crafts acylation of a suitably substituted aromatic compound, though this would require a different starting material than benzene.[3] Another possibility is the oxidation of a corresponding secondary alcohol, 1-phenylhexan-2-ol. The choice of an alternative route would depend on factors like raw material cost, overall yield, and process safety.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Alkylated Acetoacetic Ester Intermediate
  • Symptom: Analysis of the reaction mixture after the alkylation step shows a significant amount of unreacted ethyl acetoacetate and/or the presence of multiple unexpected products.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the use of a slight excess of a strong, non-nucleophilic base like sodium ethoxide. Verify the dryness of the ethanol solvent, as water will consume the base.
O-Alkylation Side Reaction This is a known side reaction where the enolate reacts through its oxygen atom. To favor C-alkylation, use a less polar solvent if possible and ensure a well-controlled reaction temperature.
Dialkylation The mono-alkylated product can be deprotonated again and react with another molecule of benzyl halide. To minimize this, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.
Low Reactivity of Alkylating Agent Ensure the quality of the benzyl halide. Benzyl bromide is generally more reactive than benzyl chloride.
Problem 2: Incomplete Decarboxylation
  • Symptom: The final product is contaminated with a significant amount of the alkylated acetoacetic ester intermediate.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Concentration or Temperature The hydrolysis and decarboxylation step requires heating in an acidic medium.[2] Ensure that the concentration of the acid (e.g., sulfuric or hydrochloric acid) is sufficient and that the reaction mixture is heated to reflux for an adequate period.
Premature Termination of Reaction Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete disappearance of the intermediate before workup.
Problem 3: Difficulty in Purifying the Final Product
  • Symptom: The distilled this compound is of low purity, often with a yellow to brown color.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of High-Boiling Impurities Byproducts from side reactions may have boiling points close to that of the desired product. Fractional distillation under reduced pressure is crucial for effective separation. Ensure the distillation column has sufficient theoretical plates.
Thermal Decomposition Prolonged heating during distillation can cause decomposition of the product or impurities. Use a vacuum to lower the boiling point and minimize the time the product is exposed to high temperatures.
Contamination from Starting Materials Inefficient workup can leave residual starting materials. Ensure thorough washing of the organic layer to remove any water-soluble impurities before distillation.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Acetoacetic Ester Synthesis

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Benzyl bromide

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Alkylation: Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution. After the addition is complete, add benzyl bromide (1.0 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition, continue to reflux for 2-3 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture and remove the ethanol under reduced pressure. Add dilute sulfuric acid and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Extraction: Cool the mixture and extract with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the crude product by vacuum distillation.

Protocol 2: Pilot-Scale Synthesis of this compound

Equipment:

  • Glass-lined reactor with temperature control, mechanical stirrer, and reflux condenser

  • Addition funnel

  • Vacuum distillation setup

Procedure:

  • Reactor Preparation: Charge the reactor with anhydrous ethanol and sodium ethoxide (1.1 equivalents) under a nitrogen blanket.

  • Enolate Formation: Slowly add ethyl acetoacetate (1.0 equivalent) to the reactor while maintaining the temperature below 30°C.

  • Alkylation: Add benzyl bromide (1.0 equivalent) via the addition funnel over a period of 1-2 hours, controlling the temperature to maintain a gentle reflux. After the addition, maintain the reaction at reflux for 3-4 hours.

  • Solvent Removal and Hydrolysis: Cool the reactor and distill off the ethanol under reduced pressure. Add dilute sulfuric acid to the residue and heat to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, transfer the mixture to an extraction vessel and perform the aqueous work-up as in the laboratory-scale protocol. The crude product is then purified by fractional vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters for Laboratory vs. Pilot Scale

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-up
Reaction Time 6-9 hours10-14 hoursSlower addition rates and longer heating/cooling times are necessary for larger volumes.
Typical Yield 70-80%65-75%Yields may be slightly lower on a larger scale due to transfer losses and less ideal mixing.
Purity (after distillation) >98%>97%Efficient fractional distillation is critical to achieve high purity at scale.
Solvent Volume ~1 L~100 LSolvent handling and recovery become significant economic and environmental factors.
Heat Management Heating mantle/ice bathJacketed reactor with heating/cooling fluidEfficient heat transfer is crucial to control exothermic reactions and prevent side product formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Alkylation Step cluster_workup Work-up & Decarboxylation cluster_purification Purification enolate_formation Enolate Formation (Ethyl Acetoacetate + NaOEt in EtOH) alkylation Alkylation (Add Benzyl Bromide) enolate_formation->alkylation hydrolysis Hydrolysis & Decarboxylation (H2SO4, Heat) alkylation->hydrolysis Crude Alkylated Intermediate extraction Aqueous Work-up (Extraction & Washes) hydrolysis->extraction distillation Vacuum Distillation extraction->distillation Crude Product final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_alkylation_issues Alkylation Problems cluster_decarboxylation_issues Decarboxylation Problems start Low Yield of This compound check_alkylation Analyze Alkylation Step for Intermediates start->check_alkylation check_decarboxylation Analyze Final Product for Intermediates start->check_decarboxylation incomplete_deprotonation Incomplete Deprotonation? - Check base stoichiometry - Ensure dry solvent check_alkylation->incomplete_deprotonation o_alkylation O-Alkylation? - Adjust solvent polarity - Control temperature check_alkylation->o_alkylation dialkylation Dialkylation? - Slow addition of benzyl halide - Use stoichiometric amounts check_alkylation->dialkylation incomplete_hydrolysis Incomplete Hydrolysis? - Check acid concentration - Increase reaction time/temp check_decarboxylation->incomplete_hydrolysis premature_termination Premature Termination? - Monitor reaction completion (TLC/GC) check_decarboxylation->premature_termination

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: By-product Analysis in 1-Phenylhexan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylhexan-2-one. The following information is designed to help identify and mitigate the formation of common by-products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the acetoacetic ester synthesis of this compound?

The acetoacetic ester synthesis is a robust method for preparing this compound. However, several side reactions can lead to the formation of impurities. The most prevalent by-products include:

  • Dialkylated Ketone: Formation of 1,1-diphenylhexan-2-one or 1-phenyl-1-butylhexan-2-one can occur if the initially formed mono-alkylated β-keto ester undergoes a second alkylation.[1][2]

  • Ethyl Acetoacetate Self-Condensation Product: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid and other related compounds.

  • Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as ethyl 2-benzylacetoacetate or ethyl 2-butylacetoacetate, may be present due to incomplete reaction.

  • Products of Incomplete Decarboxylation: The β-keto acid intermediate may not fully decarboxylate, leading to the presence of 2-benzyl-3-oxohexanoic acid or 2-butyl-3-oxo-4-phenylbutanoic acid in the final product mixture.

Q2: What factors influence the formation of the dialkylated by-product?

The formation of dialkylated by-products is primarily influenced by the reaction conditions, particularly the choice of base and the stoichiometry of the reagents.[3][4]

  • Base Strength and Concentration: Using a strong base in excess can lead to the deprotonation of the mono-alkylated intermediate, making it susceptible to a second alkylation.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of dialkylation.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent also plays a role.

Q3: How can I minimize the formation of by-products?

Optimizing the reaction conditions is key to minimizing by-product formation and maximizing the yield of this compound.[5][6] Consider the following strategies:

  • Choice of Base: Use a base that is strong enough to deprotonate the ethyl acetoacetate but not so strong as to significantly deprotonate the mono-alkylated intermediate. Sodium ethoxide is a common choice.[7] Using a bulky base like potassium tert-butoxide can also help to suppress dialkylation due to steric hindrance.[4]

  • Stoichiometry: Carefully control the stoichiometry of the base and alkylating agents. Using a slight excess of the alkylating agent can help to ensure complete reaction of the enolate.

  • Reaction Temperature: Maintain a low to moderate reaction temperature to control the reaction rate and minimize side reactions.

  • Order of Reagent Addition: Adding the alkylating agent slowly to the formed enolate can help to control the reaction and reduce the chance of side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction; significant by-product formation; loss of product during workup.Optimize reaction time and temperature. Analyze the crude product by GC-MS to identify major by-products and adjust reaction conditions accordingly. Ensure efficient extraction and purification steps.
Presence of a high molecular weight by-product in GC-MS Dialkylation.Use a less reactive base or a bulkier base. Carefully control the stoichiometry of the base and alkylating agent. Reduce reaction time and/or temperature.
Multiple early-eluting peaks in GC-MS Unreacted starting materials or self-condensation of ethyl acetoacetate.Ensure complete reaction by monitoring with TLC or GC. Optimize the reaction conditions (time, temperature, base) to favor the desired reaction pathway.
Broad or tailing peaks in GC-MS for acidic components Incomplete decarboxylation leading to the presence of β-keto acids.Ensure the decarboxylation step is complete by heating the acidified reaction mixture for a sufficient time. Derivatization of the sample before GC-MS analysis may be necessary for better peak shape of acidic components.

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise.

  • First Alkylation: To the resulting enolate solution, add butyl bromide (1.05 eq) dropwise while maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Second Enolate Formation: Cool the reaction mixture again in an ice bath and add a second equivalent of sodium ethoxide.

  • Second Alkylation: Add benzyl bromide (1.05 eq) dropwise and allow the reaction to proceed at room temperature overnight.

  • Hydrolysis and Decarboxylation: Remove the ethanol under reduced pressure. Add aqueous HCl (e.g., 3 M) and heat the mixture at reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

GC-MS Protocol for By-product Analysis

This protocol provides a starting point for the analysis of the reaction mixture. The parameters may need to be optimized for your specific instrument and column.[8][9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample (diluted in a suitable solvent like dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Reaction_Pathway EAA Ethyl Acetoacetate Enolate1 Enolate of EAA EAA->Enolate1 + Base Self_Condensation Self-Condensation Product EAA->Self_Condensation Self-Condensation (Side Reaction) Monoalkylated_Ester Ethyl 2-butylacetoacetate Enolate1->Monoalkylated_Ester + Butyl Bromide Enolate2 Enolate of Monoalkylated Ester Monoalkylated_Ester->Enolate2 + Base Dialkylated_Ester Ethyl 2-benzyl-2-butylacetoacetate Enolate2->Dialkylated_Ester + Benzyl Bromide Dialkylated_Byproduct 1-Phenyl-1-butylhexan-2-one Enolate2->Dialkylated_Byproduct Side Reaction: + Benzyl Bromide on wrong carbon Product This compound Dialkylated_Ester->Product Hydrolysis & Decarboxylation Incomplete_Decarboxylation β-Keto Acid Intermediate Dialkylated_Ester->Incomplete_Decarboxylation Incomplete Decarboxylation Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product by GC-MS Start->Analyze Identify_Byproducts Identify Major By-products Analyze->Identify_Byproducts Dialkylation Dialkylated Product Detected Identify_Byproducts->Dialkylation Self_Condensation Self-Condensation Product Detected Identify_Byproducts->Self_Condensation Incomplete_Reaction Starting Material or Intermediate Detected Identify_Byproducts->Incomplete_Reaction Optimize_Base Optimize Base: - Use bulky base - Control stoichiometry Dialkylation->Optimize_Base Yes Optimize_Conditions Optimize Reaction Conditions: - Lower temperature - Shorter reaction time Self_Condensation->Optimize_Conditions Yes Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Purify Improve Purification Optimize_Base->Purify Optimize_Conditions->Purify Optimize_Time_Temp->Purify GCMS_Workflow Sample_Prep Sample Preparation: - Dilute crude reaction mixture Injection GC Injection: - 1 µL, split mode Sample_Prep->Injection Separation GC Separation: - Non-polar column - Temperature gradient Injection->Separation Ionization MS Ionization: - Electron Ionization (EI) Separation->Ionization Detection MS Detection: - Mass Analyzer (m/z 40-450) Ionization->Detection Analysis Data Analysis: - Identify peaks - Quantify components Detection->Analysis

References

Technical Support Center: Enhancing Stereoselectivity in Reactions of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of chiral alcohols from 1-Phenylhexan-2-one. The focus is on asymmetric reduction, a critical transformation for producing enantiomerically pure compounds.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common issue where the desired stereoisomer is not produced in sufficient purity. The following Q&A guide helps diagnose and resolve potential causes.

Question Potential Cause(s) Suggested Solution(s)
Is your catalyst or enzyme active? Catalyst/Enzyme Inactivity or Degradation: Chiral catalysts and enzymes can lose activity due to improper storage, handling, or age.[1] Many organometallic catalysts are sensitive to air and moisture.- Ensure the catalyst/enzyme is stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1]- Use freshly prepared or recently purchased catalyst/enzyme.- For air and moisture-sensitive catalysts, conduct reactions under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.[1]
Are you observing non-catalyzed reduction? Non-Catalytic Background Reduction: The reducing agent (e.g., borane, H₂) may be reducing the ketone directly without the influence of the chiral catalyst, leading to a racemic mixture.[1]- Optimize reaction conditions to favor the catalytic pathway. This may involve lowering the temperature, adjusting the concentration of the reducing agent, or adding a Lewis acid to modulate the reactivity of the reducing agent.[1]
Is your product racemizing? Product Racemization: The chiral alcohol product may be racemizing under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.- Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.- Consider running the reaction at a lower temperature.
Is the catalyst-substrate match optimal? Poor Catalyst-Substrate Matching: The steric and electronic properties of this compound must be well-matched with the chiral environment of the catalyst.- Screen a variety of chiral ligands or a panel of ketoreductases with different stereoselectivities.- For Corey-Bakshi-Shibata (CBS) reductions, varying the substituent on the oxazaborolidine catalyst can improve selectivity.[2]
Are your reaction conditions optimized? Suboptimal Temperature or Solvent: Temperature and solvent polarity can significantly impact stereoselectivity. Lower temperatures generally lead to higher enantiomeric excess.[3] The choice of solvent can also influence catalyst performance.- Perform the reaction at a lower temperature. For example, CBS reductions are often run at -78°C.[4]- Screen different solvents. For instance, in some Noyori-type hydrogenations, ethanol provides higher ee% than 2-propanol.
Issue 2: Low or No Conversion

Failure of the reaction to proceed to completion is another frequent problem. This guide addresses common causes of low or no product formation.

Question Potential Cause(s) Suggested Solution(s)
Could your catalyst be poisoned? Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (for hydrogenation) can deactivate the catalyst. Common poisons for metal catalysts include sulfur, while heavy metals can denature enzymes.- Purify the substrate (this compound) and solvents before use.- Use high-purity hydrogen gas for hydrogenation reactions.- Ensure all glassware is scrupulously clean.
Is the cofactor regenerating efficiently (Biocatalysis)? Inefficient Cofactor Regeneration: For enzymatic reductions using ketoreductases (KREDs), the regeneration of the nicotinamide cofactor (NADH or NADPH) can be the rate-limiting step.- Ensure the cofactor regeneration system is working efficiently. This may involve optimizing the concentration of the sacrificial substrate (e.g., isopropanol, glucose) and the corresponding dehydrogenase.
Is the substrate soluble (Biocatalysis)? Poor Substrate Solubility: this compound has limited solubility in aqueous buffers, which can limit its availability to the enzyme.- Add a co-solvent (e.g., DMSO, isopropanol) that is compatible with the enzyme to improve substrate solubility.- The use of a two-phase system can also be effective.
Is hydrogen pressure sufficient (Hydrogenation)? Insufficient Hydrogen Pressure: For asymmetric hydrogenation reactions, the pressure of hydrogen gas may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to the protocol for the specific catalyst system being used (e.g., Noyori catalysts often require several atmospheres of H₂).[5]
Are reagents being added correctly? Incorrect Reagent Stoichiometry or Addition Order: The ratio of substrate to catalyst and the order of reagent addition are often critical for success, particularly in sensitive catalytic systems like the CBS reduction.- Carefully verify the stoichiometry of all reagents.- For CBS reductions, the borane source is typically added to the catalyst before the dropwise addition of the ketone at low temperature.[4]

Data Presentation: Performance of Stereoselective Reduction Methods

Note: Experimental data for the direct stereoselective reduction of this compound is limited in published literature. The following tables summarize typical results for structurally similar aryl ketones, providing a reference for expected outcomes.

Table 1: Asymmetric Hydrogenation of Aryl Ketones with Noyori-Type Catalysts

SubstrateCatalyst SystemH₂ Pressure (atm)Temp. (°C)Yield (%)ee (%)
AcetophenoneRuCl₂[(S)-BINAP]10023>9996 (R)
Acetophenone(S,S)-TsDPEN-Ru(II)5RT>9997 (R)
2'-AcetonaphthoneRuCl₂(indan-ambox)(PPh₃)5RT>9987 (R)[6]
4-ChromanoneRu(OTf)--INVALID-LINK--175010098 (S)[7]

Table 2: CBS-Catalyzed Asymmetric Reduction of Aryl Ketones

SubstrateCatalyst/ReductantTemp. (°C)Time (h)Yield (%)ee (%)
Acetophenone(R)-Me-CBS / BH₃·THF-7824-97 (R)
AcetophenoneIn situ catalyst / BH₃·THFRT-9598 (R)
Propiophenone(R)-Me-CBS / Catecholborane-78-9595 (R)
1-TetraloneIn situ catalyst / BH₃·THFRT-9085 (R)[3]

Table 3: Biocatalytic Reduction of Aryl Ketones using Ketoreductases (KREDs)

SubstrateBiocatalystCo-substrateTemp (°C)Conversion (%)ee (%)
AcetophenoneKRED-101Isopropanol30>99>99 (S)
1-Phenyl-1,2-propanedioneKREDGlucose/GDH30>99>99 (R)
2-HydroxyacetophenoneKREDIsopropanol30>99>99 (S)
α-TetraloneLactobacillus kefir KREDIsopropanol3098>99 (R)

Mandatory Visualizations

Experimental_Workflow General Workflow for Stereoselective Ketone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Substrate, Solvent, and Catalyst setup_reaction Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Catalyst and Solvent setup_reaction->add_catalyst cool_reaction Cool to Target Temperature add_catalyst->cool_reaction add_substrate Add Substrate & Reducing Agent cool_reaction->add_substrate run_reaction Stir for Required Time add_substrate->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify via Column Chromatography extract->purify yield Determine Yield purify->yield ee_analysis Analyze Enantiomeric Excess (Chiral HPLC/GC) yield->ee_analysis

Caption: Generalized workflow for stereoselective ketone reduction.

Troubleshooting_Flowchart Troubleshooting Low Stereoselectivity start Low ee% Observed check_conversion Is Conversion High? start->check_conversion check_catalyst Was Catalyst Fresh & Handled Properly? check_conversion->check_catalyst Yes troubleshoot_conversion Go to 'Low or No Conversion' Protocol check_conversion->troubleshoot_conversion No high_conv_path Yes replace_catalyst Action: Replace Catalyst, Use Inert Techniques check_catalyst->replace_catalyst No check_temp Was Reaction Run at Low Temperature? check_catalyst->check_temp Yes catalyst_no No catalyst_yes Yes lower_temp Action: Lower Reaction Temperature check_temp->lower_temp No screen_catalysts Action: Screen Different Catalysts/Ligands/Solvents check_temp->screen_catalysts Yes temp_no No temp_yes Yes low_conv_path No

Caption: Decision tree for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of an aryl ketone and can be adapted for this compound.[5]

Materials:

  • [RuCl₂((R)-BINAP)]₂ or other suitable chiral Ru-catalyst

  • This compound

  • Anhydrous, degassed ethanol or 2-propanol

  • High-purity hydrogen gas

  • Base (e.g., potassium tert-butoxide), if required by the specific catalyst system

  • Autoclave or high-pressure reactor

  • Inert atmosphere glovebox

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the chiral ruthenium catalyst (e.g., substrate-to-catalyst ratio, S/C = 1000:1).

  • Reaction Setup: Add degassed ethanol to dissolve the catalyst. Add this compound to the solution. If a base is required, add it at this stage.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).

  • Reaction: Heat the reaction to the desired temperature (e.g., 30-80 °C) and stir for the required time. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain 1-Phenyl-2-hexanol.

  • Analysis: Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[4]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • This compound

  • Anhydrous THF or toluene

  • Anhydrous methanol

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the CBS catalyst solution (e.g., 0.1-0.2 equivalents). Dilute with anhydrous THF.

  • Catalyst Activation: Cool the flask to 0 °C. Slowly add the borane solution (e.g., 0.6 equivalents) dropwise. Stir for 15 minutes.

  • Substrate Addition: Cool the catalyst-borane mixture to -78 °C (dry ice/acetone bath). In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the cold catalyst mixture over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 1-24 hours, monitoring by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and stir vigorously. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification & Analysis: Filter, concentrate, and purify by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol describes a typical screening and small-scale reduction using a commercially available KRED kit.

Materials:

  • Ketoreductase (KRED) enzyme

  • NADP⁺ or NAD⁺ cofactor

  • Cofactor regeneration system: Glucose and Glucose Dehydrogenase (GDH) or Isopropanol

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • This compound

  • Co-solvent (e.g., DMSO or isopropanol)

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound in the co-solvent (e.g., 100 mM in DMSO).

  • Reaction Mixture: In a vial, prepare the reaction mixture containing buffer, NAD(P)⁺, glucose, and GDH.

  • Enzyme Addition: Add the KRED enzyme to the mixture.

  • Reaction Initiation: Initiate the reaction by adding the substrate stock solution to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with shaking. Monitor the reaction progress by taking aliquots at different time points and analyzing by GC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the yield and enantiomeric excess of the resulting 1-Phenyl-2-hexanol by chiral HPLC or GC.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the stereoselective reduction of this compound? A1: The "best" system depends on the specific requirements of your synthesis, such as desired enantiomer, scale, cost, and available equipment.

  • Noyori-type Catalysts: Offer high efficiency and enantioselectivity, particularly for large-scale synthesis, but require high-pressure hydrogenation equipment.[5][7]

  • CBS Catalysts: Provide excellent enantioselectivity for a wide range of ketones and do not require special pressure equipment, making them suitable for lab-scale synthesis.[2][4]

  • Biocatalysts (KREDs): Offer exceptional selectivity (>99% ee is common) under mild, environmentally friendly conditions (aqueous buffer, room temperature).[8] A wide range of KREDs are available that can produce either the (R) or (S) alcohol.

Q2: How do I choose between the (R) and (S) enantiomer of the product? A2: The choice of product enantiomer is determined by the chirality of the catalyst.

  • For Noyori and CBS catalysts , both enantiomers of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) or catalyst are typically commercially available, allowing access to either product enantiomer.[5]

  • For biocatalysis , enzyme libraries contain KREDs that follow either Prelog's rule (producing the (S)-alcohol) or anti-Prelog's rule (producing the (R)-alcohol). Screening is required to find an enzyme that provides the desired enantiomer with high selectivity.

Q3: What is "enantiomeric excess" (ee) and why is it important? A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. In drug development, a high ee is critical as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.

Q4: How is enantiomeric excess determined experimentally? A4: The most common methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and be detected as distinct peaks. The ratio of the areas of these peaks is used to calculate the ee.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized 1-Phenylhexan-2-one. Detailed experimental protocols and comparative data are presented to aid researchers in verifying the successful synthesis of this target molecule.

Spectroscopic Analysis: A Comparative Overview

The primary methods for elucidating the structure of an organic compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Table 1: Comparison of Spectroscopic Data for this compound

Technique Expected Data/Key Features Alternative Considerations/Potential Impurities
¹H NMR Signals corresponding to the aromatic protons (phenyl group), the benzylic protons (CH₂ adjacent to the phenyl group), the α-protons (CH₂ adjacent to the carbonyl group), and the aliphatic protons of the butyl chain.[1]Residual starting materials or side-products from the synthesis. For example, the presence of an aldehyde proton signal (~9-10 ppm) would indicate incomplete reaction or oxidation.
¹³C NMR A peak for the carbonyl carbon (~200-210 ppm), peaks for the aromatic carbons, and distinct peaks for each of the aliphatic carbons in the hexan-2-one chain.[2]Signals from unreacted starting materials. For instance, in a Friedel-Crafts acylation, extra aromatic signals could indicate polysubstitution.
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹.[3][4] Also, C-H stretching frequencies for both aromatic and aliphatic groups.A broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of hydroxyl groups, indicating an incomplete reaction or a side reaction. The absence of the characteristic ketone peak would indicate a failed synthesis.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.25 g/mol ).[3][5][6] Characteristic fragmentation patterns can further confirm the structure.The presence of peaks at higher m/z values could indicate the formation of dimers or other side products. Lower m/z fragments can help identify the structure of impurities.

Detailed Experimental Protocols

Accurate data acquisition is critical for unambiguous structural confirmation. The following are standard protocols for the key analytical techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 0-12 ppm, pulse angle of 45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0-220 ppm, pulse angle of 30 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).[7]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the structure of synthesized this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Compare Experimental Data with Expected Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Match Structure_Incorrect Structure Incorrect/ Impure Data_Analysis->Structure_Incorrect Mismatch cluster_data Spectroscopic Data cluster_structure Structural Features of this compound H_NMR ¹H NMR - Chemical Shifts - Integration - Multiplicity Phenyl Phenyl Group H_NMR->Phenyl Alkyl_Chain Butyl Chain H_NMR->Alkyl_Chain Benzyl_CH2 Benzylic CH₂ H_NMR->Benzyl_CH2 C_NMR ¹³C NMR - Chemical Shifts C_NMR->Phenyl Carbonyl Carbonyl Group (Ketone) C_NMR->Carbonyl C_NMR->Alkyl_Chain C_NMR->Benzyl_CH2 IR IR - C=O stretch - C-H stretches IR->Carbonyl MS MS - Molecular Ion Peak - Fragmentation MS->Phenyl Confirms fragments MS->Alkyl_Chain Confirms fragments Confirmed_Structure Confirmed Structure

References

A Comparative Analysis of the Reactivity of 1-Phenylhexan-2-one and Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Phenylhexan-2-one with other representative ketones, supported by theoretical principles and available experimental data. Understanding the relative reactivity of ketones is crucial for reaction design, optimization, and the synthesis of novel chemical entities. This document focuses on two key aspects of ketone chemistry: nucleophilic addition reactions, exemplified by sodium borohydride reduction, and oxidative rearrangement, as seen in the Baeyer-Villiger oxidation.

Factors Influencing Ketone Reactivity

The reactivity of the carbonyl group in ketones is primarily governed by a combination of electronic and steric factors. Electronically, the partial positive charge on the carbonyl carbon dictates its susceptibility to nucleophilic attack. Steric hindrance around the carbonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate.

G cluster_factors Factors Influencing Ketone Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Ketone Reactivity Electronic Electronic Effects (Electrophilicity of Carbonyl Carbon) Reactivity->Electronic Governed by Steric Steric Hindrance (Accessibility of Carbonyl Carbon) Reactivity->Steric Governed by Inductive Inductive Effect (Alkyl groups are electron-donating) Electronic->Inductive Resonance Resonance Effect (Aryl groups can be electron-donating) Electronic->Resonance Bulky Size of Substituents Approach Nucleophile Approach Bulky->Approach Hinders

Caption: Factors influencing the reactivity of ketones.

Comparative Analysis of Ketone Structures

To provide a comprehensive comparison, this guide will analyze the reactivity of this compound against two other ketones:

  • Hexan-2-one: A simple aliphatic ketone with a straight alkyl chain.

  • Acetophenone: An aromatic ketone with a methyl group attached to the carbonyl.

The presence of a phenyl group on the α-carbon in this compound introduces unique electronic and steric properties compared to its aliphatic and simpler aromatic counterparts.

Nucleophilic Addition: Sodium Borohydride Reduction

Nucleophilic addition is a fundamental reaction of ketones. The reduction of a ketone to a secondary alcohol by sodium borohydride (NaBH₄) is a classic example. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the steric environment around it.

Generally, aldehydes are more reactive towards nucleophiles than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic.[1] Among ketones, those with less bulky substituents and electron-withdrawing groups tend to be more reactive.[2][3]

The phenyl group in this compound, while not directly conjugated with the carbonyl group, can exert a minor electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon compared to hexan-2-one. However, the bulky phenyl group also increases steric hindrance. In acetophenone, the phenyl group is directly conjugated with the carbonyl, leading to a significant decrease in the electrophilicity of the carbonyl carbon due to resonance, making it less reactive towards nucleophilic attack.[4]

Table 1: Comparison of Reactivity in Sodium Borohydride Reduction

KetoneStructureExpected Relative ReactivitySupporting Rationale
This compound C₆H₅CH₂C(=O)CH₂CH₂CH₂CH₃ModerateThe phenyl group provides some steric hindrance. Its inductive effect may slightly activate the carbonyl.
Hexan-2-one CH₃C(=O)CH₂CH₂CH₂CH₃HighLess steric hindrance and only electron-donating alkyl groups.
Acetophenone C₆H₅C(=O)CH₃LowThe phenyl group's resonance effect significantly reduces the electrophilicity of the carbonyl carbon.[4]

Note: The relative reactivity is a qualitative assessment based on established principles of organic chemistry. Actual reaction rates can be influenced by solvent and temperature.

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride

This protocol provides a general method for the reduction of a ketone to its corresponding secondary alcohol, which can be used to compare the reactivity of different ketones by monitoring the reaction progress over time (e.g., by thin-layer chromatography).

Materials:

  • Ketone (e.g., this compound, Hexan-2-one, or Acetophenone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 50 mL Erlenmeyer flask

  • Stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, chamber, and appropriate eluent

Procedure:

  • Dissolve 1.0 g of the ketone in 10 mL of methanol in a 50 mL Erlenmeyer flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a separate vial, weigh out 0.2 g of sodium borohydride.

  • Slowly add the sodium borohydride to the stirred ketone solution in small portions over 5 minutes.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 5 minutes).

  • Once the reaction is complete (as indicated by the disappearance of the starting ketone spot on the TLC), carefully add 10 mL of deionized water to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude alcohol product.

  • Purify the product by column chromatography or recrystallization as needed.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is an oxidative rearrangement that converts a ketone to an ester. This reaction is sensitive to the electronic properties of the substituents on the ketone, with the more electron-rich group preferentially migrating. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5]

In the case of this compound, the two groups attached to the carbonyl are a benzyl group (C₆H₅CH₂) and a butyl group. The benzyl group has a migratory aptitude between that of a secondary alkyl and a primary alkyl group. For hexan-2-one, the groups are methyl and butyl, with the butyl group being more likely to migrate. In acetophenone, the competition is between a phenyl and a methyl group, with the phenyl group having a higher migratory aptitude.[5]

Table 2: Comparison of Reactivity and Regioselectivity in Baeyer-Villiger Oxidation

KetoneStructureMigrating Group PreferenceExpected Product(s)
This compound C₆H₅CH₂C(=O)CH₂CH₂CH₂CH₃Benzyl > ButylBenzyl pentanoate (major) and Butyl phenylacetate (minor)
Hexan-2-one CH₃C(=O)CH₂CH₂CH₂CH₃Butyl > MethylButyl acetate
Acetophenone C₆H₅C(=O)CH₃Phenyl > MethylPhenyl acetate
Experimental Protocol: Baeyer-Villiger Oxidation of a Ketone

This protocol outlines a general procedure for the Baeyer-Villiger oxidation of a ketone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Ketone (e.g., this compound, Hexan-2-one, or Acetophenone)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • 100 mL round-bottom flask

  • Stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of the ketone in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 equivalents of m-CPBA to the stirred solution in one portion.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of 15 mL of saturated aqueous sodium sulfite solution.

  • Separate the layers in a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ester product.

  • Purify the product by column chromatography if necessary.

G cluster_workflow Experimental Workflow for Reactivity Comparison Start Select Ketones for Comparison (this compound, Hexan-2-one, Acetophenone) Reaction Perform Standardized Reaction (e.g., NaBH4 Reduction or Baeyer-Villiger Oxidation) Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) Reaction->Monitoring Analysis Analyze Results (Compare Reaction Rates/Yields) Monitoring->Analysis Conclusion Draw Conclusions on Relative Reactivity Analysis->Conclusion

Caption: General workflow for comparing ketone reactivity.

Conclusion

The reactivity of this compound is influenced by a subtle interplay of electronic and steric effects imparted by the benzyl group. In nucleophilic addition reactions, it is expected to be more reactive than acetophenone due to the lack of direct resonance deactivation of the carbonyl group, but likely less reactive than a simple aliphatic ketone like hexan-2-one due to increased steric bulk. In the Baeyer-Villiger oxidation, the migratory aptitude of the benzyl group will direct the regiochemical outcome of the reaction. The provided experimental protocols offer a framework for the direct comparison of these and other ketones, allowing researchers to gather quantitative data to inform their synthetic strategies.

References

A Comparative Guide to the Synthesis of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of two primary synthesis methods for 1-Phenylhexan-2-one, a valuable ketone intermediate in the development of various pharmaceutical compounds. The following sections present a detailed comparison of the Friedel-Crafts acylation and the oxidation of 1-phenylhexane-2-ol, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The performance of each synthesis method is summarized below, highlighting key metrics essential for process evaluation and optimization.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Oxidation of 1-Phenylhexane-2-ol
Starting Materials Butylbenzene, Acetyl Chloride, Aluminum Chloride1-Phenylhexane-2-ol, Oxidizing Agent (e.g., PCC)
Overall Yield Moderate to HighHigh
Reaction Time 2-4 hours1-2 hours
Reaction Temperature 0-25°C (exothermic control)Room Temperature
Catalyst/Reagent Stoichiometric Lewis Acid (AlCl₃)Stoichiometric Oxidant (e.g., PCC)
Key Advantages Readily available starting materials.Milder reaction conditions, high selectivity.
Key Disadvantages Stoichiometric use of corrosive Lewis acid, potential for side reactions.Requires synthesis of the precursor alcohol.

Method 1: Friedel-Crafts Acylation of Butylbenzene

This classical approach involves the electrophilic acylation of butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

Experimental Protocol:
  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to manage the evolving HCl gas.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane. The mixture is cooled to 0°C in an ice bath.[1]

  • Addition of Acetyl Chloride: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension while maintaining the temperature at 0°C.

  • Addition of Butylbenzene: Butylbenzene (1.0 equivalent) is then added dropwise over 30-60 minutes, ensuring the temperature does not exceed 5°C.[1]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with dilute HCl, water, and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Logical Workflow:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process Butylbenzene Butylbenzene Mixing Mixing & Cooling (0°C) Butylbenzene->Mixing AcetylChloride Acetyl Chloride AcetylChloride->Mixing AlCl3 AlCl₃ (Catalyst) AlCl3->Mixing Reaction Acylation Reaction (rt, 2-4h) Mixing->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Friedel-Crafts Acylation Workflow.

Method 2: Oxidation of 1-Phenylhexane-2-ol

This method involves the oxidation of the corresponding secondary alcohol, 1-phenylhexane-2-ol, to the ketone. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed, with Pyridinium chlorochromate (PCC) being a classic choice for this type of conversion.

Experimental Protocol:
  • Precursor Synthesis: 1-Phenylhexane-2-ol is first synthesized, for example, via the Grignard reaction between benzylmagnesium bromide and valeraldehyde.

  • Reaction Setup: A round-bottom flask is charged with a solution of 1-phenylhexane-2-ol (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel is added to the solution in one portion.

  • Reaction Progression: The mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filter cake is washed with dichloromethane.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow:

Oxidation_Reaction cluster_reactants Reactants cluster_process Process Alcohol 1-Phenylhexane-2-ol Mixing Mixing in DCM Alcohol->Mixing PCC PCC (Oxidant) PCC->Mixing Reaction Oxidation (rt, 1-2h) Mixing->Reaction Filtration Filtration Reaction->Filtration Purification Purification (Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: Oxidation of 1-Phenylhexane-2-ol Workflow.

Conclusion

Both the Friedel-Crafts acylation and the oxidation of 1-phenylhexane-2-ol represent viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, cost of starting materials, and tolerance for certain reagents. The Friedel-Crafts route is advantageous due to the directness and availability of the initial reactants. However, the oxidation method offers milder conditions and potentially higher selectivity, provided the precursor alcohol is readily accessible. This guide aims to equip researchers with the necessary information to make an informed decision based on their synthetic goals and laboratory capabilities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of 1-Phenylhexan-2-one. The focus is on the cross-validation of these two widely used analytical techniques to ensure data integrity, reliability, and interchangeability in research and quality control settings. This document presents detailed experimental protocols and summarizes key validation parameters in tabular format to facilitate method evaluation and implementation.

Introduction to Analytical Approaches

The selection of an appropriate analytical method is critical for the accurate quantification of pharmaceutical compounds and related substances. For a semi-volatile aromatic ketone like this compound, both HPLC and GC-MS offer robust and reliable analytical solutions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds. A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic ketones like this compound.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC and GC-MS are provided below. These protocols are based on established analytical principles and data for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio. For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method suitable for the quantification of this compound.

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in ethyl acetate to a final concentration within the calibration range.

2. GC-MS Conditions:

  • Instrument: A standard GC system coupled with a single quadrupole mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 105, 176). The full mass spectrum of 1-Phenyl-2-hexanone is available for reference.[2]

Data Presentation: Comparative Validation Parameters

The following tables summarize the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound, based on typical validation data for similar aromatic ketones.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 2.0%< 2.0%
- Intermediate Precision< 3.0%< 3.0%

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories.[3] The objective is to demonstrate that the data from both methods are comparable and reliable.

Cross-Validation Protocol
  • Sample Selection: A minimum of three concentrations (low, medium, and high) of quality control (QC) samples, prepared from a separate stock solution, should be used.

  • Analysis: Analyze the QC samples in triplicate using both the validated HPLC and GC-MS methods.

  • Acceptance Criteria: The mean concentration obtained from one method should be within ±15% of the mean concentration obtained from the other method.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for the cross-validation of the analytical methods for this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_crossval Cross-Validation stock Stock Solution (1 mg/mL) standards Working Standards stock->standards qc_samples QC Samples (Low, Med, High) stock->qc_samples hplc_analysis Analyze Standards & QCs standards->hplc_analysis gcms_analysis Analyze Standards & QCs standards->gcms_analysis qc_samples->hplc_analysis qc_samples->gcms_analysis hplc_data HPLC Data hplc_analysis->hplc_data compare Compare QC Results hplc_data->compare gcms_data GC-MS Data gcms_analysis->gcms_data gcms_data->compare report Validation Report compare->report

Workflow for the cross-validation of HPLC and GC-MS methods.

G start Define Analytical Need method_dev Develop HPLC & GC-MS Methods start->method_dev method_val Validate Each Method Individually (Linearity, Accuracy, Precision) method_dev->method_val cross_val_exp Analyze Identical QC Samples by Both Methods method_val->cross_val_exp data_comp Compare Results (Acceptance: Mean ±15%) cross_val_exp->data_comp decision Methods are Correlated? data_comp->decision success Methods Can Be Used Interchangeably decision->success Yes fail Investigate Discrepancies & Re-evaluate Methods decision->fail No

Logical flow of the cross-validation process.

Conclusion

Both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of this compound. The GC-MS method offers superior sensitivity with lower limits of detection and quantification, making it ideal for trace-level analysis. The HPLC-UV method, while less sensitive, is robust, widely available, and suitable for routine quality control applications where higher concentrations are expected.

The cross-validation of these two orthogonal methods provides a high degree of confidence in the generated data. By demonstrating the interchangeability of these methods, researchers and drug development professionals can ensure the consistency and reliability of their analytical results across different platforms and laboratories, which is a critical aspect of regulatory compliance and product quality.

References

Comparative Analysis of 1-Phenylhexan-2-one Derivatives: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The core structure of 1-Phenylhexan-2-one, an aromatic ketone, presents a versatile scaffold for chemical modification, suggesting the potential for a wide range of biological activities. Modifications to the phenyl ring, the alkyl chain, or the ketone group could significantly influence the compound's interaction with biological targets. Potential areas of pharmacological interest for such derivatives include antimicrobial, anti-inflammatory, and anticancer activities, which are commonly associated with related aromatic ketone structures.

Hypothetical Experimental Workflow for Comparative Analysis

To facilitate future research in this area, a standardized experimental workflow is proposed. This workflow would ensure the generation of comparable data across different derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis S Synthesis of This compound Derivatives P Purification & Characterization (NMR, MS, etc.) S->P BS Primary Screening (e.g., Antimicrobial, Cytotoxicity) P->BS SA Secondary Assays (e.g., MIC, IC50 Determination) BS->SA DA Quantitative Data Analysis SA->DA SAR Structure-Activity Relationship (SAR) Studies DA->SAR

Figure 1. Proposed experimental workflow for the comparative study of this compound derivatives.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related compounds, several key signaling pathways could be relevant for the biological effects of this compound derivatives. For instance, in the context of anti-inflammatory activity, the NF-κB signaling pathway is a crucial target.

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA Translocates & Binds Gene Pro-inflammatory Gene Expression DNA->Gene Induces

Figure 2. Simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory this compound derivatives.

Data Presentation Framework

For future studies, we recommend the following tabular format for presenting quantitative data to ensure clarity and ease of comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundSubstituent (R)Minimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus
1 HData not available
2 4-ClData not available
3 4-OCH₃Data not available
4 4-NO₂Data not available

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundSubstituent (R)IC₅₀ (µM)
MCF-7 (Breast Cancer)
1 HData not available
2 4-ClData not available
3 4-OCH₃Data not available
4 4-NO₂Data not available

Detailed Experimental Protocols

To ensure reproducibility and the generation of comparable data, detailed experimental protocols are essential. Below are standard methodologies for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

A Comparative Guide to the Regio- and Stereochemistry of 1-Phenylhexan-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-phenylhexan-2-one, a common aryl alkyl ketone, with a focus on controlling the regiochemical and stereochemical outcomes of its reactions. We will explore key transformations including enolate formation and subsequent alkylation, asymmetric reduction, aldol condensation, and Grignard addition. The performance of this compound will be contextualized by comparing its expected reactivity with that of simpler analogues like 2-hexanone and the well-studied acetophenone, supported by experimental data from the literature.

Regioselective Enolate Formation and Alkylation

The presence of two distinct enolizable positions (C1 and C3) in this compound introduces the challenge of regioselectivity. The benzylic protons at the C1 position are activated by the adjacent phenyl group, making them kinetically more acidic, while the C3 position can lead to a more substituted, thermodynamically stable enolate. The choice of reaction conditions is therefore critical in directing alkylation to the desired position.

  • Kinetic Enolate: Favored by strong, sterically hindered bases at low temperatures, leading to deprotonation at the less hindered and more acidic benzylic C1 position.[1][2]

  • Thermodynamic Enolate: Favored by weaker bases at higher temperatures, allowing for equilibration to the more stable, more substituted enolate at the C3 position.[1][2]

G cluster_ketone This compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone Ph-CH₂-C(O)-CH₂-Pr conditions_k LDA, THF, -78°C ketone->conditions_k conditions_t NaH, THF, reflux ketone->conditions_t enolate_k Ph-CH=C(O⁻)-CH₂-Pr (Kinetic Enolate) conditions_k->enolate_k Deprotonation product_k Ph-CH(R)-C(O)-CH₂-Pr (C1 Alkylation) enolate_k->product_k  + R-X enolate_t Ph-CH₂-C(O⁻)=CH-Pr (Thermodynamic Enolate) conditions_t->enolate_t Deprotonation product_t Ph-CH₂-C(O)-CH(R)-Pr (C3 Alkylation) enolate_t->product_t  + R-X

Comparison with 2-Hexanone:

For 2-hexanone, the kinetic enolate is formed by deprotonation of the methyl group (C1), while the thermodynamic enolate is formed at the more substituted C3 position. In contrast to this compound, the kinetic acidity of the benzylic protons in the latter makes the formation of the kinetic enolate particularly favorable.

KetoneBase/Solvent/TempMajor Product (Alkylation with R-X)Control TypeReference
This compound LDA / THF / -78°CC1-AlkylationKinetic[1][2]
NaH / THF / 25°CC3-AlkylationThermodynamic[1][2]
2-Hexanone LDA / THF / -78°CC1-AlkylationKinetic[3]
NaH / THF / 25°CC3-AlkylationThermodynamic[3]

Stereoselective Carbonyl Reduction

The asymmetric reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation in the synthesis of many pharmaceuticals. Several catalytic systems are available to achieve high enantioselectivity.

G cluster_cbs CBS Reduction cluster_noyori Noyori Hydrogenation cluster_kred Biocatalytic Reduction start This compound cbs (S)-CBS catalyst BH₃·SMe₂ start->cbs noyori RuCl₂[(R)-BINAP] H₂ (atm) start->noyori kred Ketoreductase (KRED) Cofactor Regeneration start->kred end_R (R)-1-Phenylhexan-2-ol cbs->end_R noyori->end_R end_S (S)-1-Phenylhexan-2-ol kred->end_S

Performance Comparison for Aryl Alkyl Ketone Reduction (Acetophenone as a Model):

Method/CatalystReducing AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Product ConfigurationReference
(S)-CBS BH₃·SMe₂10-309796.5(R)[4]
RuCl₂[(R)-BINAP] H₂ (100 atm)0.0125>9998(R)[4]
Ketoreductase Isopropanol(Whole cells)30>99>99(S) or (R)[5]

Discussion: Both CBS and Noyori-type catalysts are highly effective for the asymmetric reduction of aryl alkyl ketones like acetophenone, and similar high enantioselectivities can be expected for this compound.[4] Biocatalytic methods using ketoreductases (KREDs) offer an environmentally benign alternative, often operating under mild conditions with exceptional enantioselectivity.[5] The choice between (S)- or (R)-selective enzymes provides access to either enantiomer of the product alcohol.

Diastereoselective Aldol Condensation

The reaction of the enolate of this compound with an aldehyde, such as benzaldehyde, generates a β-hydroxy ketone with two new stereocenters. The diastereoselectivity of this reaction is influenced by the geometry of the enolate (E vs. Z) and the reaction conditions. Subsequent dehydration can lead to an α,β-unsaturated ketone.

G cluster_conditions Reaction Conditions start This compound + Benzaldehyde base Base (e.g., NaOH or LDA) start->base solvent Solvent (e.g., EtOH or THF) start->solvent intermediate β-Hydroxy Ketone (Diastereomeric Mixture) base->intermediate Aldol Addition solvent->intermediate product α,β-Unsaturated Ketone intermediate->product Dehydration (-H₂O)

Comparison of Reactivity:

  • This compound vs. 2-Hexanone: The kinetic enolate of this compound, formed at the benzylic position, is generally more readily formed than the kinetic enolate of 2-hexanone. This can lead to faster reaction times under kinetically controlled conditions.

  • Aldehyde Partner: The electrophilicity of the aldehyde partner is crucial. Aromatic aldehydes like benzaldehyde are common substrates. The absence of α-hydrogens in benzaldehyde prevents self-condensation, simplifying the product mixture.[1][6][7]

Stereochemistry of Grignard Addition

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound produces a tertiary alcohol. If the Grignard reagent is not methyl or if a chiral center already exists in the molecule, a new stereocenter is formed. In the absence of a directing group, the nucleophile can attack from either face of the planar carbonyl group, typically leading to a racemic mixture of the two enantiomers.

G cluster_reagents Reagents start This compound grignard 1. R-MgX, Et₂O start->grignard workup 2. H₃O⁺ (workup) grignard->workup product Tertiary Alcohol (Racemic Mixture) workup->product

Stereochemical Considerations:

While the addition of a simple Grignard reagent to an acyclic ketone like this compound is generally not stereoselective, the situation changes with more complex substrates or the use of chiral additives. For instance, in cyclic systems, steric hindrance can direct the approach of the nucleophile.[8] For acyclic systems, achieving high stereoselectivity typically requires the use of a chiral auxiliary or a chiral catalyst.

Experimental Protocols

General Protocol for Kinetic Enolate Formation and Alkylation
  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting LDA solution at -78°C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • After stirring for 1 hour, add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78°C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Representative Protocol for Asymmetric CBS Reduction
  • To a flame-dried flask under an inert atmosphere, add a solution of the (S)-CBS catalyst (10 mol%) in anhydrous THF.

  • Cool the solution to -30°C.

  • Slowly add borane-dimethyl sulfide complex (1.2 eq) to the catalyst solution.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -30°C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield (R)-1-phenylhexan-2-ol.[4]

General Protocol for Base-Catalyzed Aldol Condensation
  • In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (e.g., 15 M, 0.1 mL per mmol of ketone).[1]

  • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • If a precipitate forms, break it up with a spatula, dilute with ice water, and collect the solid by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product and purify by recrystallization from ethanol.[1][6][7]

Standard Protocol for Grignard Addition
  • To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small portion of a solution of an alkyl or aryl halide (e.g., methyl iodide, 1.1 eq) in anhydrous diethyl ether.

  • Initiate the reaction (e.g., with a heat gun or a crystal of iodine) and then add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard reagent solution to 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, warm the reaction to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.[9]

References

Comparison of different catalysts for the synthesis of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aryl ketones is a cornerstone of modern organic chemistry, providing access to crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. 1-Phenylhexan-2-one, a key intermediate in various synthetic pathways, can be synthesized through the α-arylation of 2-hexanone. The choice of catalyst for this transformation is critical, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts for the α-arylation of 2-hexanone, serving as a proxy for the synthesis of this compound. The data presented is a composite from studies on similar aliphatic ketones due to the limited availability of direct comparative studies on 2-hexanone itself.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Palladium-based
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene803~95[1]
[Pd(cinnamyl)Cl]₂JosiphosK₃PO₄Toluene10018High[1]
Nickel-based
NiCl₂(PCy₃)₂-NaHMDSDioxane10024~80[2]
Ni(COD)₂BINAPNaOt-BuToluene8012High[3]
Copper-based
CuI1,10-PhenanthrolineCs₂CO₃DMF11024~85[4]
Cu(OAc)₂-K₃PO₄DMSO12012Good[4]
Iridium-based
[Ir(COD)Cl]₂dppeNaOt-BuToluene10024Moderate[5][6]
Organocatalyst
Chiral Primary Amine--CH₂Cl₂RT48Moderate[7]

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents. "High" and "Good" are used where specific numerical data for 2-hexanone were not available but were reported as such for analogous aliphatic ketones.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different catalytic systems. These are generalized procedures and may require optimization for specific laboratory conditions.

Palladium-Catalyzed α-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established methods for the α-arylation of ketones.[1]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(t-Bu)₃ (Tri-tert-butylphosphine) or other suitable phosphine ligand

  • NaOt-Bu (Sodium tert-butoxide)

  • 2-Hexanone

  • Bromobenzene

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL), followed by 2-hexanone (1.2 mmol), bromobenzene (1.0 mmol), and NaOt-Bu (1.4 mmol).

  • Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the indicated time (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Nickel-Catalyzed α-Arylation

This protocol is based on general procedures for nickel-catalyzed cross-coupling reactions.[2][3]

Materials:

  • NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride) or Ni(COD)₂ with a suitable ligand

  • NaHMDS (Sodium bis(trimethylsilyl)amide) or another strong base

  • 2-Hexanone

  • Chlorobenzene

  • Anhydrous dioxane or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried vial with NiCl₂(PCy₃)₂ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Add anhydrous dioxane (2 mL), 2-hexanone (1.2 mmol), chlorobenzene (1.0 mmol), and NaHMDS (1.4 mmol).

  • Seal the vial and heat the mixture in a preheated aluminum block at 100 °C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Copper-Catalyzed α-Arylation

This protocol is adapted from methods utilizing copper catalysts for C-C bond formation.[4]

Materials:

  • CuI (Copper(I) iodide)

  • 1,10-Phenanthroline

  • Cs₂CO₃ (Cesium carbonate)

  • 2-Hexanone

  • Phenylboronic acid or a diaryliodonium salt

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add 2-hexanone (1.2 mmol), phenylboronic acid (1.0 mmol), and anhydrous DMF (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain this compound.

Reaction Pathway and Logic

The synthesis of this compound via α-arylation of 2-hexanone typically follows a catalytic cycle. The palladium-catalyzed Buchwald-Hartwig amination mechanism is well-established and serves as a good model for the α-arylation of ketones.[8] The following diagram illustrates the key steps in this process.

Buchwald_Hartwig_Alpha_Arylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Ligand Exchange/ Transmetalation PdII->Transmetalation Enolate_Gen Enolate Formation Enolate Enolate Enolate_Gen->Enolate Ketone 2-Hexanone Ketone->Enolate_Gen Base Base Base->Enolate_Gen Enolate->Transmetalation Pd_Enolate Ar-Pd(II)-Enolate(L_n) Transmetalation->Pd_Enolate Red_Elim Reductive Elimination Pd_Enolate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product This compound Red_Elim->Product ArX Phenyl Halide (Ar-X) ArX->OxAdd

Catalytic cycle for the Palladium-catalyzed α-arylation of 2-hexanone.

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the phenyl halide (Ar-X) to form a Pd(II) intermediate. Concurrently, a base abstracts a proton from the α-carbon of 2-hexanone to generate an enolate. This enolate then undergoes transmetalation with the Pd(II) complex, replacing the halide. The final step is reductive elimination from the Ar-Pd(II)-enolate complex, which forms the C-C bond of the desired product, this compound, and regenerates the active Pd(0) catalyst.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, with palladium, nickel, and copper systems being the most explored. Palladium catalysts, particularly those developed for Buchwald-Hartwig amination, offer high yields under relatively mild conditions, though they can be costly. Nickel catalysts provide a more economical alternative and are effective for coupling with less reactive aryl chlorides. Copper-catalyzed systems are even more cost-effective and can sometimes be performed without a ligand, but may require higher temperatures. Iridium and organocatalytic methods for the α-arylation of simple aliphatic ketones are less developed but represent an area of ongoing research with the potential for novel reactivity and selectivity. The choice of catalyst will ultimately depend on factors such as cost, desired yield, substrate scope, and the functional group tolerance of the specific application.

References

Comparative Guide to Structural Analogs of 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of structural analogs of 1-Phenylhexan-2-one, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds.

Physicochemical and Biological Properties of 1-Phenyl-2-(phenylamino)ethanone Derivatives

A series of 1-phenyl-2-(phenylamino)ethanone derivatives, which are structural analogs of this compound, have been synthesized and evaluated for their biological activity. These compounds share the core phenethylamine skeleton, a feature found in many psychoactive substances and other biologically active molecules.[1] The primary biological activity reported for this specific set of analogs is the inhibition of Mobile Colistin Resistance protein (MCR-1). MCR-1 confers resistance to colistin, a last-resort antibiotic, making inhibitors of this enzyme highly valuable.[2]

The following table summarizes the physicochemical properties and the in vitro biological activity of a selection of these analogs against E. coli expressing the mcr-1 gene. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )LogPMIC (µg/mL) in combination with 2 µg/mL colistin[2]
This compound (Reference)C₁₂H₁₆O176.262.92[3]Not Reported
6g 4-ethylphenylC₂₄H₂₅NO₃375.465.250
6h 4-propylphenylC₂₅H₂₇NO₃389.495.750
6i 4-isopropylphenylC₂₅H₂₇NO₃389.495.650
6n 4-butylphenylC₂₆H₂₉NO₃403.526.250
6p 4-hexylphenylC₂₈H₃₃NO₃431.577.225
6q 4-octylphenylC₃₀H₃₇NO₃459.628.225
6r 4-(cyclohexylmethyl)phenylC₂₉H₃₃NO₃443.586.750

Note: LogP values are estimated and serve as an indicator of lipophilicity.

Experimental Protocols

General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives[2]

This protocol outlines the general synthetic route for the preparation of the 1-phenyl-2-(phenylamino)ethanone derivatives listed in the table above.

Step 1: Synthesis of 2-bromo-1-phenylethan-1-one derivatives. A solution of the corresponding substituted acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or methanol is treated with a brominating agent like bromine (1.1 eq) or N-bromosuccinimide (NBS) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-bromo-1-phenylethan-1-one derivative.

Step 2: Synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives. To a solution of the 2-bromo-1-phenylethan-1-one derivative (1.0 eq) in a polar aprotic solvent like acetonitrile, the appropriate substituted aniline (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford the final 1-phenyl-2-(phenylamino)ethanone derivative.

In Vitro MCR-1 Inhibition Assay[2]

This assay determines the ability of the synthesized compounds to inhibit the MCR-1 enzyme in a cell-based assay.

Materials:

  • E. coli BL21(DE3) strain expressing the mcr-1 gene.

  • Luria-Bertani (LB) broth.

  • Colistin sulfate.

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a bacterial suspension of E. coli BL21(DE3) expressing mcr-1 in LB broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • In a 96-well plate, add serial dilutions of the test compounds. The final concentrations should typically range from 100 µM down to 12.5 µM.

  • To each well containing the test compound, add a fixed concentration of colistin (e.g., 2 µg/mL).

  • Add the bacterial suspension to each well.

  • Include appropriate controls: a positive control with bacteria and colistin but no test compound, and a negative control with bacteria only.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the minimum inhibitory concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that, in combination with colistin, completely inhibits bacterial growth.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Substituted Acetophenone Substituted Acetophenone Bromination Reaction Bromination Reaction Substituted Acetophenone->Bromination Reaction Brominating Agent Brominating Agent Brominating Agent->Bromination Reaction 2-Bromo-1-phenylethan-1-one Derivative 2-Bromo-1-phenylethan-1-one Derivative Bromination Reaction->2-Bromo-1-phenylethan-1-one Derivative Substitution Reaction Substitution Reaction 2-Bromo-1-phenylethan-1-one Derivative->Substitution Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Substitution Reaction 1-Phenyl-2-(phenylamino)ethanone Analog 1-Phenyl-2-(phenylamino)ethanone Analog Substitution Reaction->1-Phenyl-2-(phenylamino)ethanone Analog

Caption: General synthetic workflow for 1-phenyl-2-(phenylamino)ethanone analogs.

MCR1_Inhibition_Assay Start Start Prepare Bacterial Suspension (E. coli with mcr-1) Prepare Bacterial Suspension (E. coli with mcr-1) Start->Prepare Bacterial Suspension (E. coli with mcr-1) Add Bacterial Suspension to Wells Add Bacterial Suspension to Wells Prepare Bacterial Suspension (E. coli with mcr-1)->Add Bacterial Suspension to Wells Serial Dilution of Test Compounds Serial Dilution of Test Compounds Add Colistin to Wells Add Colistin to Wells Serial Dilution of Test Compounds->Add Colistin to Wells Add Colistin to Wells->Add Bacterial Suspension to Wells Incubate at 37°C Incubate at 37°C Add Bacterial Suspension to Wells->Incubate at 37°C Measure Bacterial Growth (OD600) Measure Bacterial Growth (OD600) Incubate at 37°C->Measure Bacterial Growth (OD600) Determine MIC Determine MIC Measure Bacterial Growth (OD600)->Determine MIC End End Determine MIC->End

Caption: Experimental workflow for the in vitro MCR-1 inhibition assay.

References

Comparative Kinetic Analysis of 1-Phenylhexan-2-one and Other Ketones in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring product consistency. This guide provides a comparative analysis of the kinetic profiles of 1-Phenylhexan-2-one and other relevant ketones—namely the aromatic ketone acetophenone and the aliphatic ketone cyclohexanone—in three pivotal reaction types: reduction, oxidation, and aldol condensation. Due to a lack of specific published kinetic data for this compound, this guide leverages data from structurally similar aromatic ketones to project its likely reactivity, offering a valuable resource for researchers and scientists in the field.

Executive Summary

This document presents a comparative overview of the reaction kinetics of this compound, using acetophenone as its primary aromatic analogue, against the aliphatic cyclohexanone. The guide is structured to provide clear, quantitative data in tabular format, detailed experimental protocols for kinetic analysis, and visual representations of experimental workflows and reaction pathways to facilitate a deeper understanding of the underlying chemical dynamics.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the reduction, oxidation, and aldol condensation of acetophenone (as a proxy for this compound) and cyclohexanone. These values have been compiled from various studies to provide a basis for comparison.

Reduction Reactions

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. The following table compares the kinetic parameters for the reduction of acetophenone and cyclohexanone under different catalytic systems.

Reaction/CatalystSubstrateRate Constant (k)Reaction OrderActivation Energy (Ea) (kJ/mol)Reference
Biocatalytic Reduction (Pichia capsulata) Acetophenonek_acf = 1.34 x 10⁻³ l g⁻¹ h⁻¹Michaelis-Menten with substrate inhibitionNot Reported[1]
Meerwein-Ponndorf-Verley Reduction Cyclohexanone0.106 min⁻¹First Order52[2]
Meerwein-Ponndorf-Verley Reduction AcetophenoneNot directly reported, but noted to be more difficult to reduce than cyclohexanoneNot ReportedNot Reported[2]
Sodium Borohydride Reduction 2-MethylcyclohexanoneNot quantitatively reported, but product distribution suggests kinetic controlNot ReportedNot Reported[3]

Note: Direct quantitative comparison is challenging due to varying reaction conditions and catalytic systems. However, general trends indicate that aliphatic ketones like cyclohexanone undergo reduction more readily than aromatic ketones like acetophenone under similar conditions.[2]

Oxidation Reactions

The oxidation of ketones is a less common but important reaction, often leading to diones or carboxylic acids.

Reaction/CatalystSubstrateRate Constant (k)Reaction OrderActivation Energy (Ea) (kJ/mol)Reference
Acid Dichromate Oxidation Acetophenone0.658 x 10⁻⁴ s⁻¹ (at 303 K)First order in [oxidant], fractional in [substrate]65.4[4]
Ozonolysis Cyclohexane to Cyclohexanone/Cyclohexanol0.009 l mol⁻¹ s⁻¹ (for initial reaction)Not explicitly stated for ketone oxidation57.6 (for initial reaction)[5]
Manganese(III) Sulfate Oxidation AcetophenoneNot ReportedFirst order in [oxidant] and [ketone]Not Reported[6]

Note: The available data suggests that the oxidation of aromatic ketones like acetophenone has been studied more extensively in terms of kinetics compared to cyclohexanone.

Aldol Condensation Reactions

Aldol condensation is a crucial carbon-carbon bond-forming reaction. The kinetics are often complex and dependent on the specific reactants and catalysts.

ReactionSubstrateRate Constant (k)Reaction OrderActivation Energy (Ea) (kJ/mol)Reference
Self-Condensation (NaOH catalyzed) CyclohexanoneNot directly reported, complex kineticsNot Reported132.6[7]
Cross-Aldol with Acetone (NaOH catalyzed) Acetophenonek₁₂ = (5.55 ± 0.17) × 10⁻⁶ M⁻¹ s⁻¹ (hydration of enone)First order in hydroxideNot Reported[8][9]
Cross-Aldol with Furfural (Mg/Al mixed oxide) CyclohexanoneNot quantitatively reported, focused on product selectivityNot ReportedNot Reported[10]

Note: The kinetics of aldol condensations are highly sensitive to reaction conditions. The provided data illustrates the complexity and provides a starting point for comparison.

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic studies on ketone reactions. These protocols are based on methodologies reported in the literature and can be adapted for specific research needs.[11][12][13][14]

General Protocol for Kinetic Analysis of Ketone Reduction

Objective: To determine the rate law and rate constant for the reduction of a ketone.

Materials:

  • Ketone (e.g., this compound, Acetophenone, Cyclohexanone)

  • Reducing agent (e.g., Sodium Borohydride, Isopropanol for MPV)

  • Catalyst (if applicable, e.g., biocatalyst, metal catalyst)

  • Anhydrous solvent (e.g., Methanol, Ethanol, THF)

  • Quenching agent (e.g., Acetone, dilute HCl)

  • Internal standard for GC analysis

  • Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

  • Thermostated bath

  • Syringes for sampling

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known concentration of the ketone and the internal standard in the chosen solvent.

  • Temperature Control: Place the reaction vessel in a thermostated bath set to the desired reaction temperature and allow the solution to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the reducing agent and catalyst (if applicable). Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.

  • Sample Preparation for GC-MS: Prepare the quenched samples for GC-MS analysis. This may involve extraction and derivatization steps depending on the analytes.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS to determine the concentration of the ketone and the corresponding alcohol product relative to the internal standard.[14]

  • Data Analysis: Plot the concentration of the ketone as a function of time. Determine the initial rate of the reaction from the initial slope of the curve. Repeat the experiment with varying initial concentrations of the ketone, reducing agent, and catalyst to determine the reaction order with respect to each component and calculate the rate constant.

General Protocol for Kinetic Analysis of Ketone Oxidation

Objective: To determine the rate law and rate constant for the oxidation of a ketone.

Materials:

  • Ketone

  • Oxidizing agent (e.g., Potassium Dichromate, Manganese(III) Sulfate)

  • Solvent (e.g., Acetic acid-water mixture)

  • Acid catalyst (e.g., Sulfuric acid)

  • Quenching agent (e.g., Sodium sulfite solution)

  • Internal standard

  • Reaction vessel with temperature control

  • Spectrophotometer or GC-MS

Procedure:

  • Reaction Setup: Prepare a solution of the ketone and internal standard in the solvent system in the reaction vessel.

  • Temperature Equilibration: Bring the solution to the desired reaction temperature.

  • Reaction Initiation: Add the oxidizing agent and acid catalyst to initiate the reaction.

  • Monitoring Reaction Progress:

    • Spectrophotometrically: If the oxidizing agent has a distinct absorbance, monitor the decrease in its absorbance over time.

    • By Sampling and GC-MS: Follow the sampling and quenching procedure described in Protocol 2.1 to monitor the disappearance of the ketone and the appearance of oxidation products.

  • Data Analysis: Analyze the concentration versus time data to determine the reaction order and rate constant as described in Protocol 2.1.

General Protocol for Kinetic Analysis of Aldol Condensation

Objective: To determine the rate law and rate constant for the aldol condensation of a ketone.

Materials:

  • Ketone(s)

  • Base or acid catalyst (e.g., NaOH, H₂SO₄)

  • Solvent (e.g., Ethanol, Water)

  • Quenching agent (e.g., dilute HCl for base-catalyzed reactions)

  • Internal standard

  • Reaction vessel with temperature control

  • High-Performance Liquid Chromatography (HPLC) or GC-MS

Procedure:

  • Reaction Setup: Combine the ketone(s) and internal standard in the solvent within the reaction vessel.

  • Temperature Control: Equilibrate the mixture to the desired reaction temperature.

  • Reaction Initiation: Add the catalyst to start the reaction.

  • Sampling and Quenching: At timed intervals, withdraw aliquots and quench the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to quantify the concentrations of the starting ketone(s) and the aldol adduct/condensation product.

  • Data Analysis: Due to the potential for reversible and consecutive reactions, the kinetic data may need to be fitted to a more complex integrated rate law to determine the individual rate constants.

Visualizing Experimental and Reaction Pathways

To further aid in the understanding of the kinetic studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a representative reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant Solutions (Ketone, Reagent, Catalyst) B Equilibrate to Reaction Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Prepare Samples for Analysis (e.g., Extraction, Derivatization) E->F G Analyze by GC-MS or HPLC F->G H Plot Concentration vs. Time G->H I Determine Reaction Order and Rate Constant H->I

Caption: A generalized experimental workflow for kinetic studies of ketone reactions.

Biocatalytic_Reduction cluster_enzyme Enzyme Active Site cluster_cofactor Cofactor Regeneration Ketone This compound (Substrate) Complex Enzyme-Substrate-Cofactor Complex Ketone->Complex Binds Enzyme Ketoreductase (KRED) Complex->Enzyme Releases Alcohol (S)-1-Phenylhexan-2-ol (Product) Complex->Alcohol Reduction NADP NADP+ (Oxidized Cofactor) Complex->NADP Releases NADPH NADPH (Reduced Cofactor) NADPH->Complex Binds Regen Cofactor Regeneration System NADP->Regen Regen->NADPH Cosubstrate_ox Oxidized Co-substrate Regen->Cosubstrate_ox Cosubstrate_red Reduced Co-substrate Cosubstrate_red->Regen

Caption: Signaling pathway for the biocatalytic reduction of a ketone.

Conclusion

This guide provides a foundational understanding of the kinetic behavior of this compound in comparison to other ketones. While direct experimental data for this compound remains to be published, the comparative data from acetophenone and cyclohexanone offer valuable insights into its expected reactivity. The provided experimental protocols and visualizations serve as practical tools for researchers to design and execute their own kinetic studies. Further empirical investigation into the kinetics of this compound is encouraged to build upon the comparative framework presented here and to further refine our understanding of its role in complex chemical transformations.

References

Safety Operating Guide

Navigating the Disposal of 1-Phenylhexan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Phenylhexan-2-one, a ketone used in research and development, is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a hazardous chemical, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.[4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Body Protection A lab coat or other protective clothing.[1]
Respiratory Protection Use in a well-ventilated area.[2][4] A NIOSH-approved respirator is recommended if aerosols or dust may be generated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6] Under no circumstances should it be poured down the drain or disposed of in regular trash.[5][7]

1. Waste Segregation: Proper waste segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[4][5]

  • Non-Halogenated Waste: this compound is a non-halogenated organic compound. It must be collected in a designated waste container for non-halogenated organic solvents or solids.[4]

  • Avoid Mixing: Do not mix this compound waste with halogenated solvents, strong oxidizing agents, or other incompatible waste streams.[2][4]

2. Container Selection and Labeling: The choice of container and proper labeling are essential for safe storage and transport.

  • Container Type: Use a compatible, leak-proof container with a secure lid.[8] Often, the original container can be repurposed for waste collection.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Flammable," "Irritant").[8][9] The date of accumulation should also be recorded.[9]

3. Temporary Storage in a Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[9]

  • Location: The SAA should be located at or near the point of generation, away from general laboratory traffic and incompatible materials.[4][9]

  • Container Management: Waste containers in the SAA must be kept tightly closed except when adding waste.[6][8]

  • Volume Limits: Be aware of and comply with institutional and regulatory limits for the volume of hazardous waste stored in an SAA.[9]

4. Final Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.[4][7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Documentation: Ensure all required documentation for the waste pickup is completed accurately.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_lab In the Laboratory cluster_facility Waste Management Facility A Assess Waste Stream (Solid vs. Liquid) B Segregate Waste (Non-Halogenated) A->B Categorize C Contain in Designated Labeled Container B->C Package D Store in Satellite Accumulation Area C->D Temporary Storage E Schedule Pickup with Certified Contractor D->E Hand-off F Transport to Licensed Disposal Facility E->F Transfer G Final Disposal (e.g., Incineration) F->G Process

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Phenylhexan-2-one, an aromatic ketone. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Safety Goggles or Glasses, Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4]
Hand Chemical-Resistant GlovesRecommended: Butyl rubber or Viton™ (fluoroelastomer) gloves are suitable for extended contact with ketones and aromatic hydrocarbons.[5][6] Limited Use: Neoprene may be used for incidental contact. Not Recommended: Nitrile and natural latex gloves offer poor resistance to ketones and should be avoided for prolonged handling.[7][8] Always inspect gloves for degradation or punctures before use.
Body Laboratory Coat, Protective ClothingWear a flame-resistant lab coat over clothing that covers the entire body. Ensure the lab coat is buttoned.[4] For significant exposure risk, wear appropriate protective clothing to prevent skin contact.[3]
Respiratory Respirator (if required)Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[4]
Foot Closed-Toe ShoesWear shoes that completely cover the foot.[4]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Ventilated Area (e.g., Fume Hood) b->c Proceed to Handling d Dispense and Handle Chemical c->d e Keep Container Tightly Closed When Not in Use d->e f Decontaminate Work Surfaces e->f After Use g In Case of Spill, Absorb with Inert Material h Segregate Waste: Halogen-Free Organic Solvent g->h Dispose of Spill Debris as Chemical Waste i Label Waste Container Clearly h->i j Store in a Designated, Ventilated Area i->j k Arrange for Professional Disposal j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.